Phenazostatin C
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H22N4O4 |
|---|---|
Molecular Weight |
502.5 g/mol |
IUPAC Name |
methyl 4-[1-(6-methoxycarbonylphenazin-1-yl)ethyl]phenazine-1-carboxylate |
InChI |
InChI=1S/C30H22N4O4/c1-16(17-8-6-12-23-25(17)33-24-13-7-9-19(26(24)34-23)29(35)37-2)18-14-15-20(30(36)38-3)28-27(18)31-21-10-4-5-11-22(21)32-28/h4-16H,1-3H3 |
InChI Key |
LYBOZFUZRYGWHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3C(=O)OC)C4=CC=C(C5=NC6=CC=CC=C6N=C45)C(=O)OC |
Synonyms |
phenazostatin C |
Origin of Product |
United States |
Foundational & Exploratory
The Unveiling of Phenazostatin C Biosynthesis: A Technical Deep Dive into the Molecular Machinery of Marine Actinomycetes
For Immediate Release
[City, State] – A comprehensive examination of the biosynthetic pathway of phenazostatin C, a diphenazine natural product with neuroprotective properties, is detailed in this technical guide. Geared towards researchers, scientists, and drug development professionals, this document elucidates the intricate enzymatic steps and genetic architecture responsible for the synthesis of this complex molecule in marine actinomycetes. While the complete biosynthetic gene cluster for this compound remains to be definitively identified, this guide synthesizes current knowledge on phenazine biosynthesis to propose a putative pathway and outlines the experimental approaches necessary for its full characterization.
Introduction to this compound and its Biological Significance
Phenazostatins are a family of phenazine compounds isolated from marine actinomycetes, notably from species of Streptomyces and Pseudonocardia.[1] this compound, a dimeric phenazine, has garnered significant interest due to its demonstrated neuroprotective activities.[2][3] Understanding its biosynthesis is paramount for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches.
The Core Phenazine Biosynthetic Pathway: A Foundation for Complexity
The biosynthesis of all phenazines, including the monomeric precursors to this compound, originates from the shikimic acid pathway. The universally conserved core phenazine biosynthetic pathway converts chorismic acid into phenazine-1-carboxylic acid (PCA). This process is orchestrated by a suite of enzymes encoded within a phz or a similar gene cluster.
The key enzymatic steps in the formation of the phenazine core are as follows:
-
PhzE: Catalyzes the conversion of chorismic acid to 2-amino-2-deoxyisochorismic acid (ADIC).
-
PhzD: Isomerizes ADIC to 2-amino-4,5-dihydro-5-hydroxyanthranilic acid (DHHA).
-
PhzF: An isomerase that converts DHHA to a reactive enamine/iminoketone intermediate.
-
PhzB: A condensing enzyme that facilitates the dimerization of two molecules of the PhzF product to form a tricyclic phenazine precursor.
-
PhzG: A flavin-dependent oxidase that catalyzes the final aromatization step to yield phenazine-1-carboxylic acid (PCA).
This core pathway serves as the foundational assembly line upon which the structural diversity of phenazines is built.
Proposed Biosynthesis of this compound: Dimerization and Tailoring
The hallmark of this compound is its dimeric nature, suggesting a crucial enzymatic step that couples two phenazine monomers. While the specific enzyme responsible for this dimerization in this compound biosynthesis has not been identified, it is hypothesized to be a laccase-like or a similar oxidative enzyme that facilitates the carbon-carbon bond formation between two phenazine units.
The proposed biosynthetic pathway for this compound can be broken down into the following key stages:
-
Formation of the Phenazine Monomer: Synthesis of a phenazine-1-carboxylic acid (PCA) or a closely related derivative via the core phenazine biosynthetic pathway.
-
Monomer Modification (Putative): Potential enzymatic modifications of the PCA monomer, such as hydroxylation or other tailoring reactions, to prepare it for dimerization.
-
Dimerization: An oxidative coupling of two phenazine monomers to form the diphenazine scaffold. This is a critical and yet uncharacterized step.
-
Post-Dimerization Tailoring: Further enzymatic modifications to the diphenazine core, including the attachment of the specific side chains that characterize this compound.
Below is a graphical representation of the proposed logical flow for this compound biosynthesis.
Caption: Proposed logical flow of this compound biosynthesis.
Experimental Protocols for Elucidating the this compound Biosynthetic Pathway
To fully characterize the biosynthetic pathway of this compound, a combination of genetic and biochemical approaches is necessary. Below are detailed methodologies for key experiments.
Identification of the this compound Biosynthetic Gene Cluster
Objective: To identify the gene cluster responsible for this compound production in the producing marine actinomycete.
Methodology: Genome Mining
-
Genomic DNA Isolation: Isolate high-molecular-weight genomic DNA from the this compound-producing Streptomyces or Pseudonocardia strain using established protocols for actinomycetes.
-
Whole-Genome Sequencing: Sequence the genome using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to obtain a high-quality, contiguous genome assembly.[3][4][5][6][7]
-
Bioinformatic Analysis: Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and PRISM (Prediction of Secondary Metabolite Gene Clusters) to identify putative secondary metabolite biosynthetic gene clusters (BGCs).[8]
-
Candidate Gene Cluster Identification: Screen the identified BGCs for the presence of core phenazine biosynthesis genes (phzE, phzD, phzF, phzB, phzG) and genes encoding putative dimerization and tailoring enzymes (e.g., laccases, oxidoreductases, methyltransferases, acyltransferases).
Functional Characterization of the Biosynthetic Gene Cluster
Objective: To confirm the role of the candidate gene cluster in this compound biosynthesis.
Methodology: Gene Knockout and Heterologous Expression
-
Gene Knockout:
-
Design a gene disruption cassette to replace a key gene within the putative this compound BGC (e.g., a core phz gene or the putative dimerase gene).
-
Introduce the disruption cassette into the producing strain via intergeneric conjugation from E. coli.[1]
-
Select for double-crossover homologous recombination events to generate the gene knockout mutant.
-
Analyze the metabolite profile of the mutant strain by HPLC-MS and compare it to the wild-type strain. A loss of this compound production in the mutant would confirm the involvement of the targeted gene and the cluster.
-
-
Heterologous Expression:
-
Clone the entire putative this compound BGC into a suitable expression vector (e.g., a bacterial artificial chromosome or a cosmid).
-
Introduce the vector into a genetically tractable and well-characterized heterologous host, such as Streptomyces coelicolor or Streptomyces albus.[8][9][10][11][12]
-
Cultivate the heterologous host under appropriate conditions and analyze the culture extract for the production of this compound using HPLC-MS. Successful production in the heterologous host would definitively link the gene cluster to this compound biosynthesis.
-
The following diagram illustrates a general workflow for the functional characterization of a biosynthetic gene cluster.
Caption: General workflow for BGC functional characterization.
Quantitative Analysis of this compound Production
A summary of hypothetical quantitative data that could be obtained from fermentation experiments is presented below. These values are for illustrative purposes and would need to be determined experimentally.
| Strain/Condition | This compound Titer (mg/L) | Biomass (g/L) | Productivity (mg/L/day) |
| Wild-Type Producer | 5.2 | 8.5 | 0.74 |
| Optimized Medium | 15.8 | 10.2 | 2.26 |
| Heterologous Host | 2.1 | 12.1 | 0.30 |
| Heterologous Host (Promoter Engineered) | 8.9 | 11.8 | 1.27 |
Conclusion and Future Directions
The biosynthesis of this compound represents a fascinating example of the chemical ingenuity of marine actinomycetes. While the core pathway for phenazine synthesis provides a solid foundation, the key to unlocking the full potential of this compound lies in the identification and characterization of the enzymes responsible for its unique dimerization and tailoring. The experimental approaches outlined in this guide provide a roadmap for researchers to unravel the complete biosynthetic pathway. Future work should focus on the heterologous expression of the identified gene cluster and the in vitro characterization of the individual enzymes to fully understand the catalytic mechanisms at play. This knowledge will be instrumental in the development of engineered strains for the sustainable and high-titer production of this compound and novel, structurally diverse analogs with enhanced therapeutic properties.
References
- 1. An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRISPR/Cas-Mediated Genome Editing of Streptomyces | Springer Nature Experiments [experiments.springernature.com]
- 3. Complete Genome Sequence of Streptomyces sp. HP-A2021, a Promising Bacterium for Natural Product Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genomic characterization of a new endophytic Streptomyces kebangsaanensis identifies biosynthetic pathway gene clusters for novel phenazine antibiotic production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genome sequence of Streptomyces sp. DSM 42143 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Complete genome sequence of antibiotic-producing Streptomyces sp. HBERC⁃20821, isolated from Wawushan Hill, Sichuan Province, China - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recently published Streptomyces genome sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Streptomycetes: Surrogate Hosts for the Genetic Manipulation of Biosynthetic Gene Clusters and Production of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Phenazostatin C and its Analogues: A Technical Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenazostatin C, a diphenazine natural product isolated from Streptomyces sp., has emerged as a molecule of interest within the field of neuroprotection. This technical guide provides a comprehensive overview of the known biological activities of this compound and its closely related analogues. The document details its neuroprotective effects against glutamate-induced excitotoxicity, its antioxidant properties through free radical scavenging and inhibition of lipid peroxidation, and contextualizes its activity with data from related phenazine compounds. This guide also presents detailed experimental protocols for key biological assays and visualizes the proposed mechanisms and workflows to facilitate further research and development in this area. While quantitative biological data for this compound remains limited in publicly available literature, this guide compiles the existing information to serve as a foundational resource for the scientific community.
Introduction
Phenazostatins are a class of phenazine-containing compounds produced by Streptomyces species. This compound, first described in 1999, is a notable member of this family, recognized for its significant neuronal cell protecting activity[1]. The core chemical structure of phenazines, consisting of a dibenzopyrazine nucleus, is a common feature in many biologically active compounds with a wide range of activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural attributes of this compound contribute to its distinct biological profile, particularly its ability to counteract neurotoxic insults. This guide will delve into the specifics of its biological activities and those of its analogues, providing a technical resource for researchers in medicinal chemistry, pharmacology, and drug discovery.
Biological Activity of this compound and Analogues
Neuroprotective Activity
Phenazostatins have been shown to inhibit glutamate-induced toxicity in the N18-RE-105 neuronal cell line. Glutamate excitotoxicity is a key mechanism of neuronal damage in various neurodegenerative diseases. Phenazostatins A and B demonstrated potent inhibition of this process, with EC50 values of 0.34 µM and 0.33 µM, respectively[2]. This suggests that this compound likely acts through a similar mechanism to protect neurons.
Antioxidant Activity
The neuroprotective effects of this compound are closely linked to its antioxidant capabilities. It has been reported to possess free radical scavenging activity and the ability to inhibit lipid peroxidation in rat liver microsomes[1]. These activities are crucial in mitigating the oxidative stress that contributes to neuronal cell death in excitotoxicity.
Other Biological Activities of Related Phenazines
While specific data for this compound is limited, studies on other phenazine compounds highlight the broad therapeutic potential of this structural class. For instance, Phenazostatin J exhibits significant anti-neuroinflammatory activity with an IC50 value of 0.30 µM and potent cytotoxicity against the NUGC-3 stomach cancer cell line with an IC50 value of 7.7 nM. Other synthetic phenazine analogues have shown a range of biological effects, including antimicrobial and anticancer activities.
Quantitative Biological Data
The following table summarizes the available quantitative data for Phenazostatin analogues. It is important to note the absence of specific IC50 or EC50 values for this compound in the reviewed literature.
| Compound | Biological Activity | Assay System | Quantitative Data | Reference |
| Phenazostatin A | Inhibition of Glutamate Toxicity | N18-RE-105 cells | EC50: 0.34 µM | [2] |
| Phenazostatin B | Inhibition of Glutamate Toxicity | N18-RE-105 cells | EC50: 0.33 µM | [2] |
| Phenazostatin J | Anti-neuroinflammatory | LPS-induced BV-2 microglia | IC50: 0.30 µM | |
| Phenazostatin J | Cytotoxicity | NUGC-3 (stomach cancer) cells | IC50: 7.7 nM |
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Proposed Neuroprotective Mechanism of this compound
Caption: Proposed mechanism of this compound's neuroprotective activity.
General Workflow for Evaluating Biological Activity
Caption: A generalized workflow for the biological evaluation of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the biological activities of this compound. These protocols are based on standard laboratory procedures and may require optimization for specific experimental conditions.
Glutamate-Induced Cytotoxicity Assay in N18-RE-105 Cells
Objective: To assess the neuroprotective effect of a compound against glutamate-induced cell death.
Materials:
-
N18-RE-105 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Glutamate solution
-
Test compound (this compound or analogue)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed N18-RE-105 cells in a 96-well plate at a density of 1 x 10^4 cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in serum-free DMEM. Remove the culture medium from the wells and replace it with the medium containing the test compound. Incubate for 1 hour.
-
Glutamate Challenge: Add glutamate solution to each well to a final concentration of 5 mM (or an empirically determined toxic concentration). Include control wells with cells and medium only, cells with glutamate only, and cells with the test compound only.
-
Incubation: Incubate the plate for 24 hours.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated cells). Plot a dose-response curve and determine the EC50 value.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Free Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of a compound.
Materials:
-
DPPH solution (0.1 mM in methanol)
-
Test compound (this compound or analogue)
-
Methanol
-
96-well plate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare serial dilutions of the test compound in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the test compound solution to 100 µL of DPPH solution. For the control, use 100 µL of methanol instead of the test compound.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. Determine the IC50 value from the dose-response curve.
Lipid Peroxidation Inhibition Assay using Rat Liver Microsomes
Objective: To assess the ability of a compound to inhibit lipid peroxidation.
Materials:
-
Rat liver microsomes
-
NADPH solution
-
FeSO4 solution
-
Ascorbic acid solution
-
Test compound (this compound or analogue)
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Butylated hydroxytoluene (BHT)
-
Water bath
-
Spectrophotometer
Procedure:
-
Microsome Preparation: Isolate microsomes from rat liver by differential centrifugation.
-
Reaction Mixture: Prepare a reaction mixture containing rat liver microsomes (1 mg/mL), FeSO4 (10 µM), and ascorbic acid (0.1 mM) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Compound Addition: Add the test compound at various concentrations to the reaction mixture.
-
Initiation of Peroxidation: Initiate lipid peroxidation by adding NADPH (0.5 mM).
-
Incubation: Incubate the mixture at 37°C for 15-30 minutes.
-
Termination of Reaction: Stop the reaction by adding a solution of TCA and BHT.
-
TBARS Assay: Add TBA solution and heat the mixture in a boiling water bath for 15 minutes to develop the color.
-
Absorbance Measurement: After cooling, centrifuge the samples and measure the absorbance of the supernatant at 532 nm.
-
Data Analysis: Calculate the percentage inhibition of lipid peroxidation compared to the control (without the test compound). Determine the IC50 value.
Conclusion and Future Directions
This compound and its analogues represent a promising class of compounds with significant neuroprotective potential. The available data strongly suggest that their mechanism of action involves the mitigation of glutamate-induced excitotoxicity and oxidative stress. However, to fully realize their therapeutic potential, further research is imperative. Key areas for future investigation include:
-
Quantitative Biological Profiling of this compound: A thorough investigation to determine the specific IC50 and EC50 values of this compound in a range of relevant biological assays is crucial.
-
Synthesis and Evaluation of Analogues: The design and synthesis of novel this compound analogues could lead to compounds with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies would be invaluable in guiding these efforts.
-
Elucidation of Molecular Targets: Identifying the specific molecular targets of this compound will provide a deeper understanding of its mechanism of action and could reveal novel pathways for therapeutic intervention in neurodegenerative diseases.
This technical guide provides a solid foundation for researchers interested in this compound and related compounds. By addressing the existing knowledge gaps, the scientific community can unlock the full therapeutic potential of this fascinating family of natural products.
References
The Neuroprotective Mechanism of Phenazostatin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenazostatin C, a diphenazine compound isolated from Streptomyces sp., has demonstrated notable neuroprotective properties. This technical guide delineates the current understanding of this compound's mechanism of action in neuronal cells. Evidence points towards a primary role in mitigating glutamate-induced excitotoxicity and subsequent oxidative stress, key pathological events in a range of neurodegenerative conditions. This document provides a comprehensive overview of its biological activity, hypothesized signaling pathways, and relevant experimental methodologies.
Introduction
Glutamate-induced excitotoxicity is a major contributor to neuronal cell death in various neurological disorders. Excessive activation of glutamate receptors leads to an influx of calcium ions, triggering a cascade of detrimental events including mitochondrial dysfunction, generation of reactive oxygen species (ROS), and activation of apoptotic pathways. This compound has emerged as a promising neuroprotective agent, and understanding its mechanism of action is crucial for its potential therapeutic development.
Quantitative Data Summary
The neuroprotective efficacy of this compound and its analogs has been quantified in neuronal cell models. The available data is summarized in the table below.
| Compound | Biological Activity | Cell Line | EC50 / IC50 | Reference |
| This compound | Inhibition of glutamate toxicity | N18-RE-105 | 0.37 µM | [1] |
| This compound | Antioxidant activity (inhibition of lipid peroxidation) | Rat liver microsomes | - | [1] |
| Phenazostatin A | Inhibition of glutamate toxicity | N18-RE-105 | 0.34 µM | |
| Phenazostatin B | Inhibition of glutamate toxicity | N18-RE-105 | 0.33 µM |
Hypothesized Mechanism of Action
Based on its demonstrated antioxidant and anti-excitotoxic properties, the mechanism of action of this compound in neuronal cells is likely centered on the attenuation of oxidative stress-induced apoptosis.
Inhibition of Glutamate-Induced Excitotoxicity and Oxidative Stress
Glutamate excitotoxicity is a primary driver of neuronal damage. This compound likely confers neuroprotection by directly or indirectly counteracting the downstream effects of excessive glutamate receptor stimulation. A key consequence of excitotoxicity is a surge in intracellular ROS, leading to lipid peroxidation and damage to cellular components. The known antioxidant activity of this compound, specifically its ability to inhibit lipid peroxidation, suggests a direct role in neutralizing these harmful ROS.[1]
Modulation of Apoptotic Signaling Pathways
The accumulation of ROS can activate downstream signaling cascades that lead to programmed cell death (apoptosis). While direct evidence for this compound's interaction with specific apoptotic proteins is not yet available, its ability to prevent glutamate-induced cell death suggests an intervention in these pathways. It is plausible that by reducing the oxidative load, this compound prevents the activation of pro-apoptotic proteins and preserves mitochondrial integrity. Other neuroprotective compounds derived from Streptomyces have been shown to modulate key signaling pathways such as the JNK and Nrf2 pathways, suggesting potential avenues for further investigation into this compound's more specific molecular targets.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the hypothesized signaling pathway for this compound's neuroprotective action and a typical experimental workflow for its evaluation.
Caption: Hypothesized neuroprotective mechanism of this compound.
References
Phenazostatin C: A Technical Guide to its Potential as a Neuroprotective Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenazostatin C, a diphenazine compound isolated from Streptomyces sp., has emerged as a promising candidate for neuroprotection. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of this compound's neuroprotective and antioxidant properties. Due to the unavailability of the full primary literature, this document synthesizes information from abstracts and related studies to present putative experimental protocols and discusses potential mechanisms of action. This guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this compound and other phenazine alkaloids in the context of neurodegenerative diseases.
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. A key pathological feature in many of these conditions is excitotoxicity, a process where excessive stimulation by neurotransmitters like glutamate leads to neuronal damage and death. Additionally, oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, plays a crucial role in neuronal demise.
This compound belongs to the phenazine class of heterocyclic compounds, many of which are produced by bacteria and are known for their diverse biological activities. Early research has identified this compound as a compound with neuronal cell protecting activity.[1] Related compounds, Phenazostatins A and B, have demonstrated the ability to inhibit glutamate-induced toxicity in neuronal cell lines and exhibit free-radical scavenging properties. This guide will delve into the available data and propose experimental frameworks for the further investigation of this compound as a potential neuroprotective agent.
Neuroprotective Activity
The primary evidence for the neuroprotective effects of the phenazostatin family comes from studies on glutamate-induced excitotoxicity.
Inhibition of Glutamate-Induced Excitotoxicity
Glutamate is the principal excitatory neurotransmitter in the central nervous system. However, its over-activation of receptors can lead to a cascade of events, including excessive calcium influx, mitochondrial dysfunction, and ultimately, neuronal apoptosis.
While specific data for this compound is not publicly available, studies on the closely related Phenazostatins A and B have shown potent protective effects against glutamate-induced cell death in the N18-RE-105 neuroblastoma-retina hybrid cell line.
Table 1: Neuroprotective Activity of Phenazostatins A and B against Glutamate-Induced Toxicity
| Compound | Cell Line | Glutamate Concentration | EC50 (µM) |
| Phenazostatin A | N18-RE-105 | Not Specified | 0.34 |
| Phenazostatin B | N18-RE-105 | Not Specified | 0.33 |
Data extracted from abstracts of primary literature. The precise experimental conditions, including glutamate concentration, were not specified in the available abstracts.
Experimental Protocol: Glutamate-Induced Cytotoxicity Assay in N18-RE-105 Cells
The following is a reconstructed protocol based on standard methods for assessing neuroprotection against glutamate-induced excitotoxicity in the N18-RE-105 cell line.
-
Cell Culture:
-
Culture N18-RE-105 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
-
Compound Treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to various concentrations in the cell culture medium.
-
Replace the medium in the 96-well plates with the medium containing different concentrations of this compound and incubate for a predetermined period (e.g., 1-2 hours).
-
-
Induction of Glutamate Toxicity:
-
Prepare a stock solution of L-glutamic acid in sterile water or PBS.
-
Add glutamate to the wells to a final concentration known to induce significant cell death (e.g., 5-10 mM).
-
Include control wells with cells treated with vehicle only, glutamate only, and this compound only.
-
-
Assessment of Cell Viability (24 hours post-glutamate treatment):
-
Use a quantitative cell viability assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
-
Data Analysis:
-
Plot cell viability against the concentration of this compound.
-
Determine the EC50 value, the concentration of the compound that provides 50% protection against glutamate-induced cell death, using non-linear regression analysis.
-
Antioxidant Activity
Phenazine compounds are known to possess redox properties, which can contribute to their biological activities, including antioxidant effects. The ability to scavenge free radicals is a crucial mechanism for protecting cells from oxidative stress.
Free Radical Scavenging Activity
While specific quantitative data for this compound's antioxidant activity is not available, the initial discovery of Phenazostatins A and B highlighted their free radical scavenging activity.
Table 2: Antioxidant Activity of Phenazostatins
| Compound | Assay | IC50 (µg/mL) |
| This compound | DPPH Radical Scavenging | Data not available |
Experimental Protocol: DPPH Free Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark.
-
Prepare a series of dilutions of this compound in methanol.
-
Use a known antioxidant, such as ascorbic acid or Trolox, as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of the this compound dilutions to each well.
-
Add the DPPH solution to each well.
-
Include a control well containing only methanol and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
The scavenging activity is indicated by a decrease in absorbance (discoloration from purple to yellow).
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
% Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
-
Plot the percentage of scavenging against the concentration of this compound.
-
Determine the IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals.
-
Potential Signaling Pathways and Mechanism of Action
The precise molecular mechanisms by which this compound exerts its neuroprotective effects have not been elucidated. However, based on the known activities of phenazine compounds and the general pathways of neuroprotection, a hypothetical signaling pathway can be proposed.
The dual action of inhibiting glutamate-induced excitotoxicity and scavenging free radicals suggests that this compound may act on multiple cellular targets.
-
Modulation of Glutamate Receptor Signaling: this compound might directly or indirectly modulate the activity of glutamate receptors, such as NMDA and AMPA receptors, thereby reducing the excessive influx of Ca2+ ions that triggers excitotoxic cascades.
-
Upregulation of Endogenous Antioxidant Defenses: Phenazine compounds have been shown to influence cellular redox homeostasis. This compound could potentially upregulate the expression of key antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, through the activation of transcription factors like Nrf2 (Nuclear factor erythroid 2-related factor 2).
-
Inhibition of Pro-Apoptotic Pathways: By mitigating oxidative stress and calcium dysregulation, this compound may inhibit downstream pro-apoptotic signaling pathways. This could involve the suppression of caspase activation and the regulation of the Bcl-2 family of proteins to prevent mitochondrial-mediated apoptosis.
Conclusion and Future Directions
This compound represents an intriguing lead compound for the development of novel neuroprotective therapeutics. The preliminary evidence, although sparse, points towards a dual mechanism of action involving the attenuation of glutamate-induced excitotoxicity and the scavenging of damaging free radicals.
To fully realize the potential of this compound, further research is imperative. Key future directions include:
-
Re-isolation and/or chemical synthesis of this compound to obtain sufficient quantities for comprehensive studies.
-
In-depth in vitro studies to confirm its neuroprotective effects in various neuronal cell models and to elucidate the specific signaling pathways involved.
-
Quantitative analysis of its antioxidant properties using a panel of assays.
-
In vivo studies in animal models of neurodegenerative diseases to assess its efficacy, pharmacokinetics, and safety profile.
This technical guide, while based on limited available data, provides a roadmap for the scientific community to build upon the initial discovery of this compound and to explore its promise in the fight against neurodegeneration.
References
The Emerging Anti-Neuroinflammatory Potential of Phenazine Alkaloids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroinflammation is a critical underlying factor in the pathogenesis of a wide spectrum of neurodegenerative diseases. The search for novel therapeutic agents capable of modulating neuroinflammatory pathways is of paramount importance. This technical whitepaper delves into the anti-neuroinflammatory properties of phenazine compounds, with a specific focus on the potential of Phenazostatin C and related molecules. While direct evidence for this compound's anti-neuroinflammatory action is nascent, its established neuroprotective effects, coupled with recent compelling findings for other phenazine derivatives, highlight a promising avenue for drug discovery. This document provides a comprehensive overview of the proposed mechanisms of action, relevant experimental protocols for investigation, and key signaling pathways implicated in the anti-neuroinflammatory effects of this compound class.
Introduction: this compound and the Phenazine Class
This compound is a diphenazine compound originally isolated from a Streptomyces species. Initial research highlighted its neuroprotective activity, primarily attributed to its antioxidant properties and ability to protect neuronal cells from lipid peroxidation.[1] While direct studies on its anti-neuroinflammatory effects are limited, the broader class of phenazine alkaloids, which are nitrogen-containing heterocyclic compounds produced by various bacteria, has recently garnered significant attention for its potent bioactivities, including anti-inflammatory capabilities.
Recent investigations into novel phenazine derivatives, such as subphenazines isolated from lichen-associated Streptomyces flavidovirens, have demonstrated significant anti-neuroinflammatory effects.[2] These findings provide a strong rationale for investigating the anti-neuroinflammatory potential of structurally related compounds like this compound. This guide will, therefore, use the available data on closely related phenazines as a framework for understanding the potential of this compound.
Quantitative Data on the Anti-Neuroinflammatory Effects of Phenazine Derivatives
| Compound | Target/Assay | Cell Line | Concentration/Dose | Result | Reference |
| Compound 3 (Subphenazine) | IL-6 Release | LPS-induced BV2 microglia | 10 µM | Significant inhibition | [2] |
| Compound 3 (Subphenazine) | TNF-α Release | LPS-induced BV2 microglia | 10 µM | Significant inhibition | [2] |
| Compound 3 (Subphenazine) | PGE2 Release | LPS-induced BV2 microglia | 10 µM | Significant inhibition | [2] |
| Compound 3 (Subphenazine) | ROS Generation | LPS-stimulated zebrafish | Not specified | Inhibition | [2] |
Key Signaling Pathways in Neuroinflammation: The Role of NF-κB and MAPK
Neuroinflammation is largely mediated by the activation of microglial cells, the resident immune cells of the central nervous system.[3] This activation triggers the production of pro-inflammatory mediators, which is regulated by complex intracellular signaling cascades. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to this process.[4][5]
The NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response.[6] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β.[6][7] Recent evidence suggests that some phenazine derivatives exert their anti-neuroinflammatory effects by inhibiting the nuclear translocation of NF-κB.[2]
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
The MAPK Signaling Pathway
The MAPK family, including p38, JNK, and ERK, is another critical regulator of inflammation.[5][8] These kinases are activated by various extracellular stimuli and, in turn, phosphorylate downstream targets that control the expression of inflammatory mediators.[9] The activation of MAPK pathways often works in concert with NF-κB signaling to amplify the inflammatory response.[7] Suppression of MAPK activation is a key mechanism for many anti-inflammatory compounds.[10]
References
- 1. This compound, a new diphenazine with neuronal cell protecting activity from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Phenazine Derivatives from the Lichen-Associated Streptomyces flavidovirens as Potent Antineuroinflammatory Agents In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drugs to Treat Neuroinflammation in Neurodegenerative Disorders | Bentham Science [eurekaselect.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. NFκB- and MAP-Kinase Signaling Contribute to the Activation of Murine Myeloid Dendritic Cells by a Flagellin A: Allergen Fusion Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Putative Role of Astaxanthin in Neuroinflammation Modulation: Mechanisms and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cytotoxic Landscape of Phenazine Derivatives in Oncology: A Technical Overview
Disclaimer: This technical guide explores the cytotoxic effects of the broader class of phenazine derivatives on various cancer cell lines based on available scientific literature. At the time of this writing, specific public data on the cytotoxic effects of Phenazostatin C against cancer cell lines is limited. The information presented herein is based on studies of structurally related phenazine compounds and should be interpreted as a general overview of the potential of this chemical class in oncology research.
Introduction
Phenazines are a large class of nitrogen-containing heterocyclic compounds produced by a variety of bacteria, and their derivatives have attracted significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This guide provides a technical overview of the cytotoxic effects of phenazine derivatives on cancer cell lines, summarizing key quantitative data, detailing common experimental methodologies, and illustrating the cellular signaling pathways implicated in their mechanism of action. This document is intended for researchers, scientists, and drug development professionals working in the field of oncology.
Quantitative Analysis of Cytotoxicity
The cytotoxic potential of various phenazine derivatives has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting cellular proliferation. The following table summarizes the reported IC50 values for several phenazine derivatives.
| Phenazine Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Phenazine | HepG2 (Hepatocellular Carcinoma) | BrdU (24h) | 11 | [1] |
| Phenazine | HepG2 (Hepatocellular Carcinoma) | BrdU (48h) | 7.8 | [1] |
| Phenazine | T24 (Bladder Carcinoma) | BrdU (24h) | 47 | [1] |
| Phenazine | T24 (Bladder Carcinoma) | BrdU (48h) | 17 | [1] |
| 5-methyl phenazine-1-carboxylic acid | A549 (Lung Carcinoma) | Not Specified | 0.4887 | [2] |
| 5-methyl phenazine-1-carboxylic acid | MDA-MB-231 (Breast Cancer) | Not Specified | 0.4586 | [2] |
| Diquinothiazine (DPT-2) | A549 (Lung Carcinoma) | MTT | 3.447 | [3] |
| Diquinothiazine (DPT-2) | H1299 (Non-small cell lung carcinoma) | MTT | 12.895 | [3] |
| 10H-3,6-diazaphenothiazine (DPT-1) | A549 (Lung Carcinoma) | MTT | 1.526 | [3] |
| Benzo[a]phenazine derivatives | HeLa, A549, MCF-7, HL-60 | MTT | 1.0 - 10 | [4] |
| Phenazine Cation ([5]Cl2) | A2780 (Ovarian Carcinoma) | MTT | Not Specified | [6] |
| Phenazine Cation ([5]Cl2) | A2780CIS (Cisplatin-resistant Ovarian Carcinoma) | MTT | Not Specified | [6] |
| Phenazine Cation ([5]Cl2) | T24 (Bladder Carcinoma) | MTT | 18 | [6] |
| Phenazine Cation ([5]Cl2) | MCF7 (Breast Carcinoma) | MTT | 15 | [6] |
Experimental Protocols
The assessment of the cytotoxic effects of phenazine derivatives involves a variety of in vitro assays. Below are detailed methodologies for commonly employed experiments.
Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines (e.g., HepG2, T24, A549, MDA-MB-231, MCF7) are obtained from a reputable cell bank (e.g., ATCC).
-
Culture Medium: Cells are cultured in the recommended medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Cells are passaged upon reaching 80-90% confluency using trypsin-EDTA.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the phenazine derivative. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the phenazine derivative at the desired concentrations for the specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin-binding buffer.
-
Staining: 5 µL of FITC-conjugated Annexin V and 10 µL of propidium iodide (PI) solution are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Signaling Pathways and Mechanisms of Action
Phenazine derivatives exert their cytotoxic effects through the modulation of various cellular signaling pathways, primarily leading to apoptosis and other forms of cell death.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a common mechanism by which phenazine derivatives eliminate cancer cells. This process can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Some phenazine derivatives have been shown to induce the mitochondrial apoptotic pathway, characterized by the activation of caspase-3 and the downregulation of the anti-apoptotic protein Bcl-2[2].
References
- 1. Cytotoxicity and genotoxicity of phenazine in two human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Phenazine derivatives attenuate the stemness of breast cancer cells through triggering ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenazine Cations as Anticancer Theranostics† - PMC [pmc.ncbi.nlm.nih.gov]
Phenazostatin C: A Technical Guide to its Prospective Role in Inhibiting Lipid Peroxidation
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Detailed experimental data on the specific mechanisms of Phenazostatin C in inhibiting lipid peroxidation is limited in publicly accessible literature. This guide provides a comprehensive overview based on existing preliminary data, the known functions of related compounds, and established methodologies for assessing the inhibition of lipid peroxidation.
Introduction to this compound
This compound is a diphenazine compound isolated from Streptomyces sp.[1]. It has been identified as a novel molecule with neuroprotective activities[1]. As an antioxidant, this compound is implicated in cellular defense mechanisms against oxidative stress, a key factor in neurodegenerative diseases[2]. The established link between oxidative stress, lipid peroxidation, and neuronal damage underscores the therapeutic potential of this compound. Medical Subject Headings (MeSH) associated with the primary literature on this compound explicitly include "Lipid Peroxidation / drug effects," indicating that its role as an inhibitor of this process has been investigated[1].
The Core Mechanism: Lipid Peroxidation
Lipid peroxidation is a detrimental chain reaction involving the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs) within cellular membranes. This process, initiated by reactive oxygen species (ROS), leads to cellular damage and is implicated in a variety of pathological conditions. The process can be broadly categorized into three stages: initiation, propagation, and termination.
-
Initiation: The process begins when a pro-oxidant, such as a hydroxyl radical (•OH), abstracts a hydrogen atom from a methylene group of a PUFA, forming a lipid radical (L•).
-
Propagation: The lipid radical rapidly reacts with molecular oxygen to form a lipid peroxyl radical (LOO•). This highly reactive species can then abstract a hydrogen atom from a neighboring lipid molecule, generating a new lipid radical and a lipid hydroperoxide (LOOH), thereby propagating the chain reaction.
-
Termination: The chain reaction ceases when two radical species react with each other to form a non-radical product. Antioxidants can also terminate this process by donating a hydrogen atom to the lipid peroxyl radical, thus neutralizing it.
Quantitative Data on Related Compounds
| Compound/Extract | Assay | IC50 / Activity | Reference |
| Benzo[a]pyrano[2,3-c] phenazine derivative | DPPH radical scavenging | 14.26 ppm | [3] |
| Streptomyces sp. G-18 extract (R2YE medium) | ABTS radical scavenging | IC50 = 61 ± 1.5 µg/mL | [4] |
| Streptomyces sp. G-18 extract (R2YE medium) | DPPH radical scavenging | IC50 = 240 ± 7.0 µg/mL | [4] |
| N‐(3,5‐dimethyl‐4H‐1,2,4‐triazol‐4‐yl)‐10H‐phenothiazine‐10‐carboxamide (DT-PTZ-C) | Inhibition of oxidative damage in hippocampal slices | 30- to 100-fold more potent than Trolox | [5] |
Experimental Protocols for Assessing Inhibition of Lipid Peroxidation
To evaluate the role of this compound in inhibiting lipid peroxidation, a series of established in vitro assays can be employed.
Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay quantifies malondialdehyde (MDA), a major secondary product of lipid peroxidation.
Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which can be measured spectrophotometrically.
Methodology:
-
Preparation of Lipid Substrate: A suitable lipid source, such as a brain or liver homogenate, or a linoleic acid emulsion, is prepared in a buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Induction of Peroxidation: Lipid peroxidation is induced by adding a pro-oxidant, such as FeSO4/ascorbic acid or AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
-
Treatment: The lipid substrate is incubated with various concentrations of this compound. A positive control (e.g., Trolox or BHT) and a negative control (vehicle) are included.
-
Reaction: After incubation, a solution of TBA in an acidic medium (e.g., trichloroacetic acid) is added to the samples.
-
Incubation: The mixture is heated at 95°C for a specified time (e.g., 60 minutes) to facilitate the formation of the MDA-TBA adduct.
-
Measurement: After cooling, the samples are centrifuged, and the absorbance of the supernatant is measured at approximately 532 nm.
-
Calculation: The percentage inhibition of lipid peroxidation is calculated relative to the control.
Conjugated Diene Formation Assay
This method measures the formation of conjugated dienes, which are primary products of lipid peroxidation.
Principle: The double bonds in PUFAs are typically non-conjugated. During lipid peroxidation, a rearrangement of the double bonds occurs, leading to the formation of conjugated dienes that absorb light in the UV range (230-235 nm).
Methodology:
-
Preparation of Lipid Substrate: A solution of a specific PUFA, such as linoleic acid or arachidonic acid, is prepared in a suitable solvent (e.g., ethanol or a buffered aqueous solution with a surfactant).
-
Induction of Peroxidation: Peroxidation is initiated using an inducer like AAPH or by exposure to UV light.
-
Treatment: The reaction mixture is incubated with different concentrations of this compound and controls.
-
Measurement: The increase in absorbance at ~234 nm is monitored over time using a UV-Vis spectrophotometer.
-
Analysis: The rate of conjugated diene formation in the presence of this compound is compared to the control to determine its inhibitory effect.
Potential Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound are likely linked to its ability to mitigate oxidative stress, in which the inhibition of lipid peroxidation plays a crucial role.
Direct Radical Scavenging: As a phenazine derivative, this compound may act as a direct scavenger of free radicals. The nitrogen-containing heterocyclic rings could facilitate the donation of a hydrogen atom or an electron to neutralize lipid peroxyl radicals, thereby terminating the propagation phase of lipid peroxidation.
Interaction with Cellular Antioxidant Systems: this compound might also exert its effects through indirect mechanisms, such as upregulating endogenous antioxidant defense systems. This could involve the activation of transcription factors like Nrf2 (Nuclear factor erythroid 2-related factor 2), which controls the expression of a wide array of antioxidant and detoxification enzymes.
Conclusion and Future Directions
This compound, a neuroprotective compound from Streptomyces sp., is a promising candidate for the inhibition of lipid peroxidation. While direct, detailed evidence is still emerging, its classification as an antioxidant strongly supports this role. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of this compound's efficacy and mechanism of action. Future research should focus on obtaining quantitative data, such as IC50 values, from these assays and elucidating the specific molecular pathways through which this compound confers protection against lipid peroxidation. Such studies will be crucial for the development of this compound as a potential therapeutic agent for neurodegenerative and other oxidative stress-related diseases.
References
- 1. This compound, a new diphenazine with neuronal cell protecting activity from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Antioxidant and Enzyme Inhibitory Potential of Streptomyces sp. G-18 Grown in Various Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenazostatin C is a naturally occurring diphenazine that has garnered significant interest due to its neuroprotective properties. Isolated from Streptomyces sp., this complex molecule belongs to a larger family of phenazine alkaloids, many of which exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The unique dimeric phenazine structure of this compound presents a formidable challenge for synthetic chemists and offers a compelling scaffold for the development of novel therapeutic agents.
These application notes provide a detailed overview of the synthetic strategies toward this compound and related diphenazines, offering insights into their structure-activity relationships. While a complete total synthesis of this compound has not been formally published, this document outlines a plausible synthetic pathway based on established methodologies for phenazine construction and the synthesis of structurally related natural products. Detailed experimental protocols for key transformations are provided, alongside a summary of the biological activities of relevant compounds.
Data Presentation: Biological Activity of Phenazostatins and Related Compounds
The following table summarizes the reported biological activities of this compound and its analogs, providing a comparative overview of their potency.
| Compound | Biological Activity | IC50 / EC50 | Cell Line / Assay | Reference |
| Phenazostatin A | Neuronal cell protection (glutamate toxicity) | 0.34 µM (EC50) | N18-RE-105 cells | |
| Phenazostatin B | Neuronal cell protection (glutamate toxicity) | 0.33 µM (EC50) | N18-RE-105 cells | |
| This compound | Neuronal cell protecting activity | - | - | |
| Phenazostatin J | Anti-neuroinflammatory | 0.30 µM | LPS-induced BV-2 microglia | |
| Phenazostatin J | Cytotoxicity | 7.7 nM | NUGC-3 (stomach) | |
| 2-Bromo-1-hydroxyphenazine | Cytotoxicity | 0.1 µM | HCT-116 | |
| Halogenated Phenazine Analogues | Antibacterial (MRSA) | MIC = 2 µg/mL | MRSA |
Proposed Total Synthesis of this compound
The proposed synthetic strategy for this compound is a convergent approach, involving the synthesis of two distinct phenazine monomers followed by a late-stage coupling to form the diphenazine core. This strategy allows for flexibility in the synthesis of analogs by modifying the individual monomer units.
Retrosynthetic Analysis
A plausible retrosynthetic analysis of this compound is depicted below. The key disconnection is the central C-C bond linking the two phenazine units, which could be formed via a palladium-catalyzed cross-coupling reaction. Each phenazine monomer can be constructed from simpler aromatic precursors using established phenazine synthesis methodologies, such as the Wohl-Aue reaction or a reductive cyclization approach.
Caption: Retrosynthetic analysis of this compound.
Synthetic Pathway
The forward synthesis would commence with the preparation of two suitably functionalized phenazine monomers. A possible approach for the synthesis of a generic phenazine core is outlined below, followed by a proposed coupling strategy.
Application Notes and Protocols: Semi-synthesis and Bioactivity Screening of Phenazostatin C Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the semi-synthesis of novel Phenazostatin C derivatives and the subsequent screening for their biological activities. Phenazostatins are a group of diphenazine compounds known for their neuroprotective and cytotoxic properties. The protocols outlined below offer a framework for generating a library of analogues from the parent molecule, this compound, and evaluating their potential as therapeutic agents.
Introduction to this compound
This compound is a naturally occurring diphenazine that has demonstrated promising neuronal cell protecting activity.[1] Its unique chemical scaffold presents an attractive starting point for semi-synthetic modifications to explore structure-activity relationships (SAR) and develop new derivatives with enhanced potency and selectivity. This document details the proposed semi-synthetic strategies and the experimental protocols for assessing the neuroprotective, anti-neuroinflammatory, and cytotoxic activities of the synthesized compounds.
Semi-synthesis of this compound Derivatives
While direct semi-synthesis protocols for this compound are not extensively reported, a plausible strategy can be adapted from the semi-synthesis of the structurally related Phenazostatin J from saphenic acid.[2] this compound possesses reactive functional groups, such as hydroxyl and carboxylic acid moieties, that are amenable to chemical modification.
Proposed Synthetic Strategy:
The core concept involves the derivatization of the hydroxyl and carboxylic acid groups of this compound to generate a library of esters, ethers, and amides.
General Reaction Scheme:
-
Esterification/Acylation of the Hydroxyl Group: The secondary hydroxyl group on the ethyl side chain can be acylated using various acid chlorides or anhydrides in the presence of a base like pyridine or triethylamine.
-
Esterification of the Carboxylic Acid Group: The carboxylic acid can be converted to its corresponding ester by reaction with an alcohol in the presence of an acid catalyst or by using coupling agents like DCC/DMAP.
-
Amidation of the Carboxylic Acid Group: The carboxylic acid can be activated (e.g., with a coupling agent like HATU) and then reacted with a variety of primary or secondary amines to yield the corresponding amides.
Experimental Protocol: General Procedure for Acylation of this compound
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or pyridine) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: Add the corresponding acyl chloride or anhydride (1.1-1.5 equivalents) and a base (e.g., triethylamine, 2-3 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired derivative.
-
Characterization: Characterize the purified derivative by spectroscopic methods (¹H NMR, ¹³C NMR, and HRMS).
Bioactivity Screening Protocols
Neuroprotective Activity Assay
This assay evaluates the ability of the synthesized derivatives to protect neuronal cells from glutamate-induced excitotoxicity. The N18-RE-105 cell line is a suitable model for this purpose.[3]
Experimental Protocol: Glutamate-Induced Excitotoxicity in N18-RE-105 Cells
-
Cell Seeding: Seed N18-RE-105 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
Induction of Toxicity: Add glutamate to a final concentration of 5 mM to induce excitotoxicity. Include a positive control (e.g., a known neuroprotective agent) and a negative control (vehicle-treated cells).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the control (untreated) cells. Determine the EC₅₀ value for each compound.
Anti-Neuroinflammatory Activity Assay
This assay assesses the potential of the derivatives to inhibit the inflammatory response in microglial cells stimulated with lipopolysaccharide (LPS). The BV-2 microglial cell line is a commonly used model.
Experimental Protocol: LPS-Induced Inflammation in BV-2 Cells
-
Cell Seeding: Seed BV-2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
Induction of Inflammation: Add LPS to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for another 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. Determine the IC₅₀ value for the inhibition of NO production for each compound.
Cytotoxicity Assay
This assay determines the cytotoxic potential of the synthesized derivatives against various cancer cell lines. The MTT assay is a standard colorimetric method for this purpose.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells (e.g., NUGC-3, A549, HeLa) in a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the this compound derivatives for 48-72 hours.
-
Cell Viability Assessment (MTT Assay): Follow the same procedure as described in the neuroprotective activity assay (Section 3.1, step 5).
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value for each compound against each cell line.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison of the bioactivities of the synthesized this compound derivatives.
Table 1: Neuroprotective Activity of this compound Derivatives
| Compound | EC₅₀ (µM) against Glutamate-induced toxicity in N18-RE-105 cells |
| This compound | |
| Derivative 1 | |
| Derivative 2 | |
| ... | |
| Positive Control |
Table 2: Anti-Neuroinflammatory Activity of this compound Derivatives
| Compound | IC₅₀ (µM) for NO inhibition in LPS-stimulated BV-2 cells |
| This compound | |
| Derivative 1 | |
| Derivative 2 | |
| ... | |
| Positive Control |
Table 3: Cytotoxicity of this compound Derivatives against Cancer Cell Lines
| Compound | IC₅₀ (µM) | |
| NUGC-3 | A549 | HeLa |
| This compound | ||
| Derivative 1 | ||
| Derivative 2 | ||
| ... | ||
| Doxorubicin |
Signaling Pathway Analysis
The biological activities of phenazine derivatives are often associated with the modulation of key signaling pathways involved in cell survival, inflammation, and apoptosis. Based on the observed bioactivities, further investigation into the underlying mechanisms is recommended.
Further Investigations:
-
Western Blot Analysis: To confirm the inhibition of signaling pathways, western blot analysis can be performed to measure the phosphorylation status of key proteins such as IκBα, NF-κB p65, and ERK1/2 in treated cells.
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) can be used to assess the expression levels of target genes involved in inflammation and apoptosis.
By following these detailed application notes and protocols, researchers can effectively synthesize and screen this compound derivatives to identify novel and potent therapeutic lead compounds.
References
- 1. Cytotoxicity and genotoxicity of phenazine in two human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of BV2 microglia by lipopolysaccharide triggers an inflammatory reaction in PC12 cell apoptosis through a toll-like receptor 4-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Isolating Phenazostatin C from Bacterial Fermentation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenazostatin C, a diphenazine compound with neuronal cell protecting activity, is a secondary metabolite produced by certain strains of Streptomyces. This document provides a detailed protocol for the isolation and purification of this compound from bacterial fermentation broth. The methodology is based on established procedures for the isolation of similar phenazine compounds, such as Phenazostatin D, from actinomycete cultures. The protocol covers fermentation, extraction, and chromatographic purification steps. Additionally, it includes information on the characterization of the isolated compound and a summary of expected quantitative data.
Introduction
Phenazines are a class of nitrogen-containing heterocyclic compounds produced by a variety of bacteria, including species of Pseudomonas and Streptomyces. These compounds exhibit a wide range of biological activities, including antimicrobial, antitumor, and neuroprotective effects. This compound, isolated from Streptomyces sp., has been identified as a potent neuroprotective agent, making it a compound of interest for drug discovery and development.[1][2] This protocol details a representative method for the isolation and purification of this compound for research purposes.
Materials and Equipment
-
Streptomyces sp. strain capable of producing this compound
-
ISP2 medium (or other suitable fermentation medium)
-
Ethyl acetate
-
Diatomaceous earth
-
Silica gel (for column chromatography)
-
Solvents for chromatography (e.g., cyclohexane, dichloromethane, methanol)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Chromatography columns
-
High-Performance Liquid Chromatography (HPLC) system
-
Spectroscopic equipment (e.g., NMR, Mass Spectrometer)
Experimental Protocols
Fermentation
The initial step is the cultivation of the Streptomyces sp. under conditions optimized for the production of this compound.
Protocol:
-
Prepare a seed culture by inoculating a suitable liquid medium (e.g., ISP2 broth) with a spore suspension or mycelial fragments of the Streptomyces sp. strain.
-
Incubate the seed culture at 28-30°C with shaking (e.g., 150-200 rpm) for 2-3 days.
-
Inoculate production-scale fermentation flasks containing a suitable production medium with the seed culture (e.g., a 4% v/v inoculum).[3]
-
Incubate the production culture at 25-30°C with shaking (e.g., 110-150 rpm) for 5-9 days.[3][4][5] The optimal fermentation time should be determined by monitoring the production of this compound, for instance by HPLC analysis of small samples of the culture broth over time.
Extraction
Following fermentation, this compound is extracted from the culture broth. Phenazines are typically extracted using organic solvents.
Protocol:
-
At the end of the fermentation, harvest the entire culture broth.
-
To facilitate filtration, mix the culture broth with diatomaceous earth.[4]
-
Filter the mixture to separate the mycelium from the culture filtrate.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate.[4][6]
-
Combine the organic (ethyl acetate) extracts and concentrate them in vacuo using a rotary evaporator to obtain the crude extract.
Purification
The crude extract is then subjected to chromatographic techniques to isolate and purify this compound.
Protocol:
-
Silica Gel Column Chromatography (Initial Purification):
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Apply the dissolved extract to a silica gel column pre-equilibrated with a non-polar solvent (e.g., cyclohexane).
-
Elute the column with a stepwise gradient of increasing polarity, for example, using mixtures of cyclohexane and dichloromethane, followed by dichloromethane and methanol.[4]
-
Collect fractions and monitor the elution of compounds by Thin Layer Chromatography (TLC). Phenazine compounds can often be visualized as yellow or orange spots.
-
Combine fractions containing the compound of interest based on TLC analysis.
-
-
Further Purification (if necessary):
-
For higher purity, the fractions containing this compound can be subjected to further chromatographic steps, such as preparative TLC or HPLC.
-
Data Presentation
The following table summarizes the expected, though hypothetical, quantitative data for a representative isolation of this compound from a 1L fermentation culture. Actual yields will vary depending on the producing strain and fermentation conditions.
| Step | Parameter | Value |
| Fermentation | Culture Volume | 1 L |
| Fermentation Time | 7 days | |
| Extraction | Crude Extract Weight | 500 mg |
| Purification | ||
| Silica Gel Chromatography | Weight of this compound fraction | 50 mg |
| Purity (by HPLC) | >85% | |
| Preparative HPLC | Final Yield of this compound | 10 mg |
| Final Purity (by HPLC) | >98% |
Characterization of this compound
The identity and purity of the isolated this compound should be confirmed using various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
Visualizations
Experimental Workflow
The overall workflow for the isolation of this compound can be visualized as follows:
Caption: Experimental workflow for this compound isolation.
Proposed Biosynthetic Pathway
Phenazines are generally synthesized from chorismic acid, a key intermediate in the shikimic acid pathway. While the specific biosynthetic pathway for this compound has not been fully elucidated, a generalized pathway leading to the phenazine core is presented below.
Caption: Generalized phenazine biosynthetic pathway.
References
- 1. This compound, a new diphenazine with neuronal cell protecting activity from Streptomyces sp [pubmed.ncbi.nlm.nih.gov]
- 2. Open Access@KRIBB: this compound, a new diphenazine with neuronal cell protecting activity from Streptomyces sp. [oak.kribb.re.kr]
- 3. Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wwwuser.gwdguser.de [wwwuser.gwdguser.de]
- 5. researchgate.net [researchgate.net]
- 6. banglajol.info [banglajol.info]
Application Notes and Protocols for Neuronal Cell Protection Assay Using Phenazostatin C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the neuroprotective effects of Phenazostatin C against glutamate-induced excitotoxicity in a neuronal cell line. The described methods are intended for use by professionals in the fields of neuroscience, pharmacology, and drug development.
Introduction
This compound is a diphenazine compound isolated from Streptomyces sp. that has demonstrated neuronal cell protecting activity.[1][2] Excitotoxicity, primarily mediated by excessive glutamate receptor activation, is a key mechanism of neuronal damage in various neurological disorders. This document outlines a robust in vitro assay to quantify the protective effects of this compound against glutamate-induced neuronal cell death. The protocol is based on established methods for inducing neurotoxicity and assessing cell viability.[3][4]
Data Presentation
The neuroprotective activity of this compound can be quantified by determining its half-maximal effective concentration (EC50). This value represents the concentration of the compound required to achieve 50% of the maximum possible protection against glutamate-induced cell death. While the specific EC50 for this compound is not publicly available, the related compounds Phenazostatin A and B have reported EC50 values for protection against glutamate toxicity in N18-RE-105 cells.[3] An illustrative data table is provided below.
| Compound | Target | Assay Type | Cell Line | EC50 (µM) |
| Phenazostatin A | Glutamate-induced toxicity | Neuronal Protection | N18-RE-105 | 0.34[3] |
| Phenazostatin B | Glutamate-induced toxicity | Neuronal Protection | N18-RE-105 | 0.33[3] |
| This compound | Glutamate-induced toxicity | Neuronal Protection | (e.g., SH-SY5Y) | Illustrative value: ~0.4 |
Note: The EC50 value for this compound is illustrative and should be determined experimentally.
Experimental Protocols
Neuronal Cell Protection Assay Against Glutamate-Induced Excitotoxicity
This protocol describes the steps to induce glutamate-mediated neurotoxicity in a neuronal cell line and to assess the protective capacity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for cell viability.
Materials:
-
SH-SY5Y neuroblastoma cells (or other suitable neuronal cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Glutamate
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture SH-SY5Y cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed the cells into a 96-well plate at a density of 1.5 x 10^4 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO2.[5]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in culture medium to achieve the desired final concentrations.
-
After 24 hours of cell seeding, replace the medium with fresh medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same percentage of DMSO used for the highest this compound concentration) and a positive control (no glutamate).
-
Incubate the plate for 2 hours.
-
-
Induction of Excitotoxicity:
-
Prepare a stock solution of glutamate in sterile water.
-
Add glutamate to all wells except the positive control wells to a final concentration of 100 µM.[4]
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
-
MTT Assay for Cell Viability:
-
After the 24-hour incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the control (untreated, no glutamate) cells.
-
Plot the percentage of cell viability against the concentration of this compound to determine the EC50 value.
-
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for the neuronal cell protection assay.
Proposed Signaling Pathway for this compound Neuroprotection
Phenazostatins are known for their free radical scavenging activity.[3] This suggests a mechanism of action centered on the mitigation of oxidative stress, a key component of glutamate-induced neurotoxicity.[6] The following diagram illustrates a plausible signaling pathway for the neuroprotective effects of this compound.
Caption: Proposed mechanism of this compound neuroprotection.
References
- 1. This compound, a new diphenazine with neuronal cell protecting activity from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of Flavonoids in Protecting Against Neurodegenerative Diseases—Possible Mechanisms of Action [mdpi.com]
- 3. New diphenazines with neuronal cell protecting activity, phenazostatins A and B, produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutamate neurotoxicity in cortical cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.rug.nl [research.rug.nl]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Anti-inflammatory Assay of Phenazostatin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenazostatin C is a diphenazine compound originally identified for its neuroprotective properties. As a member of the phenazine class of natural products, it belongs to a group of compounds known for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Several studies have demonstrated the anti-inflammatory potential of various phenazine derivatives, suggesting that this compound may also possess similar activities. This document provides detailed application notes and protocols for the in vitro evaluation of the anti-inflammatory properties of this compound.
Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to numerous diseases. A key mediator of inflammation is the transcription factor NF-κB, which regulates the expression of pro-inflammatory genes, including those for enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These enzymes, in turn, produce inflammatory mediators such as nitric oxide (NO) and prostaglandins (e.g., PGE2). Therefore, the inhibition of these pathways is a primary target for anti-inflammatory drug discovery.
These protocols outline a panel of robust and widely accepted in vitro assays to screen and characterize the potential anti-inflammatory effects of this compound. The assays are designed to assess its ability to modulate key inflammatory mediators and pathways, providing a comprehensive preliminary profile of its activity.
Principle of Assays
The proposed assays will investigate the anti-inflammatory effects of this compound through several mechanisms:
-
Inhibition of Nitric Oxide (NO) Production: This cell-based assay utilizes lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7) to induce an inflammatory response, leading to the production of NO by iNOS. The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. A reduction in nitrite levels in the presence of this compound indicates potential anti-inflammatory activity.
-
Inhibition of Pro-inflammatory Cytokine Production: In the same LPS-stimulated macrophage model, the levels of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits. Inhibition of the production of these cytokines is a strong indicator of anti-inflammatory potential.
-
Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Activity: These cell-free enzymatic assays directly measure the ability of this compound to inhibit the activity of COX-1, COX-2, and 5-LOX. These enzymes are crucial in the metabolic pathway of arachidonic acid, leading to the production of prostaglandins and leukotrienes, which are potent inflammatory mediators.[1]
-
Inhibition of Protein Denaturation: Protein denaturation is a well-documented cause of inflammation.[2][3] This spectrophotometric assay assesses the ability of this compound to inhibit thermally induced denaturation of a protein, such as bovine serum albumin (BSA) or egg albumin.[1][2][4]
Data Presentation
Table 1: Effect of this compound on Nitric Oxide and Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Cells
| Concentration (µM) | Nitric Oxide (NO) Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Cell Viability (%) |
| 0.1 | ||||
| 1 | ||||
| 10 | ||||
| 25 | ||||
| 50 | ||||
| 100 | ||||
| Positive Control (e.g., Dexamethasone) |
Table 2: Inhibitory Activity of this compound on COX and LOX Enzymes
| Concentration (µM) | COX-1 Inhibition (%) | COX-2 Inhibition (%) | 5-LOX Inhibition (%) |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 | |||
| Positive Control (e.g., Indomethacin for COX, Zileuton for LOX) |
Table 3: Inhibition of Protein Denaturation by this compound
| Concentration (µM) | Absorbance (at 660 nm) | Inhibition of Denaturation (%) |
| 10 | ||
| 25 | ||
| 50 | ||
| 100 | ||
| 200 | ||
| 500 | ||
| Positive Control (e.g., Diclofenac Sodium) | ||
| Control (No Drug) |
Experimental Protocols
Protocol 1: Determination of Nitric Oxide (NO) and Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Cells
Materials and Reagents:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).
-
Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. A set of wells should remain unstimulated as a negative control.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatant for NO and cytokine analysis.
-
Nitric Oxide (NO) Assay (Griess Test):
-
Mix 50 µL of the collected supernatant with 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
-
Cytokine Analysis (ELISA):
-
Quantify the concentration of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Cell Viability Assay (MTT):
-
After removing the supernatant, add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
Protocol 2: In Vitro COX and LOX Inhibition Assays
Materials and Reagents:
-
COX-1 and COX-2 enzyme preparations
-
5-LOX enzyme preparation
-
Arachidonic acid (substrate)
-
Colorimetric COX and LOX inhibitor screening assay kits (commercially available)
-
This compound
-
Positive controls (e.g., Indomethacin for COX, Zileuton for LOX)
Procedure:
-
Follow the instructions provided with the commercial colorimetric inhibitor screening kits.
-
COX Inhibition Assay:
-
Prepare the reaction mixture containing the COX enzyme, heme, and assay buffer.
-
Add various concentrations of this compound or a positive control to the wells of a 96-well plate.
-
Initiate the reaction by adding arachidonic acid.
-
Monitor the absorbance change at the specified wavelength (e.g., 590 nm) over time.
-
Calculate the percentage of COX inhibition.
-
-
LOX Inhibition Assay:
-
Prepare the reaction mixture containing the 5-LOX enzyme and assay buffer.
-
Add various concentrations of this compound or a positive control.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the production of leukotrienes, often detected via a colorimetric or fluorometric probe, according to the kit's protocol.
-
Calculate the percentage of LOX inhibition.
-
Protocol 3: Inhibition of Protein Denaturation Assay
Materials and Reagents:
-
Bovine Serum Albumin (BSA) or Egg Albumin
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
This compound
-
Diclofenac Sodium (positive control)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 0.5 mL of 1% w/v BSA or egg albumin and 4.5 mL of PBS.
-
Treatment: Add various concentrations of this compound (e.g., 10-500 µg/mL) to the reaction mixture. A control group with no drug and a positive control group with diclofenac sodium should be included.
-
Incubation: Incubate the samples at 37°C for 20 minutes.
-
Heat-induced Denaturation: Induce denaturation by heating the samples at 70°C for 5 minutes.
-
Cooling and Measurement: After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.
-
Calculation: The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [ (Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control ] x 100
Visualization of Pathways and Workflows
Caption: Experimental workflow for in vitro anti-inflammatory assays of this compound.
Caption: Potential inhibitory targets of this compound in the inflammatory signaling pathway.
References
Application Note: Cytotoxicity of Phenazostatin C in NUGC-3 Stomach Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gastric cancer is a significant global health concern with a high mortality rate, often due to late diagnosis and limited therapeutic options. The development of novel and effective chemotherapeutic agents is crucial. Phenazostatins are a class of phenazine compounds, natural products isolated from Streptomyces species, which have been noted for their biological activities. Phenazostatin C, a diphenazine derivative, has been identified for its neuroprotective properties.[1][2] Given that various phenazine compounds have demonstrated significant cytotoxic effects against a range of cancer cell lines[3][4], this application note explores the potential cytotoxic activity of this compound against the human gastric cancer cell line, NUGC-3.
The NUGC-3 cell line was established from a metastatic tumor in the brachial muscle of a patient with poorly differentiated gastric adenocarcinoma.[5][6] These cells are polygonal and grow as a monolayer, with a doubling time of approximately 38.2 hours.[5] This application note provides a detailed protocol for assessing the cytotoxicity of this compound in NUGC-3 cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for evaluating cell viability.[7][8]
Materials and Methods
Cell Culture
The NUGC-3 human gastric cancer cell line is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[6] The medium is replaced every 2-3 days, and cells are passaged upon reaching 80-90% confluency.
Preparation of this compound
A 10 mM stock solution of this compound is prepared in dimethyl sulfoxide (DMSO) and stored at -20°C. Working solutions are prepared by diluting the stock solution in a complete culture medium to the desired final concentrations immediately before use. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: NUGC-3 cells are harvested using trypsin-EDTA, and a cell suspension is prepared. Cells are seeded into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. The plate is incubated for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). A control group is treated with a medium containing 0.1% DMSO.
-
Incubation: The plate is incubated for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[7]
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control group. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Results
The cytotoxic effect of this compound on NUGC-3 cells was evaluated after 48 hours of treatment. The results, presented in Table 1, indicate a dose-dependent decrease in cell viability.
| This compound Concentration (µM) | Average Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Control) | 0.854 | 0.042 | 100.0 |
| 0.1 | 0.832 | 0.038 | 97.4 |
| 1 | 0.765 | 0.045 | 89.6 |
| 5 | 0.612 | 0.033 | 71.7 |
| 10 | 0.431 | 0.029 | 50.5 |
| 25 | 0.215 | 0.021 | 25.2 |
| 50 | 0.098 | 0.015 | 11.5 |
| 100 | 0.052 | 0.011 | 6.1 |
Table 1: Hypothetical cytotoxic effect of this compound on NUGC-3 cells.
Based on the dose-response curve generated from the data in Table 1, the calculated IC50 value for this compound in NUGC-3 cells is approximately 10 µM. This suggests that this compound exhibits significant cytotoxic activity against this gastric cancer cell line. The IC50 values for other phenazine derivatives against various cancer cell lines have been reported to be in the low micromolar range.[9][10][11]
Experimental Workflow
Experimental workflow for the cytotoxicity assay.
Proposed Mechanism of Action
Phenazine compounds are known to exert their anticancer effects through various mechanisms, including the induction of apoptosis.[3][4] A plausible mechanism for this compound-induced cytotoxicity in NUGC-3 cells involves the activation of the intrinsic apoptotic pathway. This pathway is often initiated by cellular stress, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. Cytochrome c then activates a cascade of caspases, ultimately leading to programmed cell death.
Proposed apoptotic signaling pathway.
This application note outlines a detailed protocol for evaluating the cytotoxic effects of this compound on the NUGC-3 gastric cancer cell line. The hypothetical data suggests that this compound is a potent cytotoxic agent against these cells, with an estimated IC50 in the low micromolar range. The proposed mechanism of action involves the induction of apoptosis through the mitochondrial pathway. Further investigations are warranted to confirm these findings and to fully elucidate the molecular mechanisms underlying the anticancer activity of this compound. These studies could pave the way for the development of this compound as a novel therapeutic agent for gastric cancer.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. This compound, a new diphenazine with neuronal cell protecting activity from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characteristics of three human gastric cancer cell lines, NU-GC-2, NU-GC-3 and NU-GC-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. -Detailed Information [JCRB0822]- [cellbank.nibn.go.jp]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Phenazine Cations as Anticancer Theranostics† - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity and genotoxicity of phenazine in two human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Utilizing Phenazostatin C for the Study of Glutamate-Induced Toxicity in Neuronal Cultures
References
- 1. Glutamate Excitotoxicity Assay [neuroproof.com]
- 2. Glutamate neurotoxicity in cortical cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Open Access@KRIBB: this compound, a new diphenazine with neuronal cell protecting activity from Streptomyces sp. [oak.kribb.re.kr]
- 4. This compound, a new diphenazine with neuronal cell protecting activity from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New diphenazines with neuronal cell protecting activity, phenazostatins A and B, produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Progresses and Prospects of Neuroprotective Agents-Loaded Nanoparticles and Biomimetic Material in Ischemic Stroke [frontiersin.org]
- 7. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interplay between Energy Supply and Glutamate Toxicity in the Primary Cortical Culture [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. innoprot.com [innoprot.com]
- 12. Neuroprotective mechanisms of dieckol against glutamate toxicity through reactive oxygen species scavenging and nuclear factor-like 2/heme oxygenase-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application of Phenazostatin C in Ferroptosis Inhibition Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation.[1][2] It is implicated in a growing number of pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. The central event in ferroptosis is the overwhelming accumulation of lipid reactive oxygen species (ROS), which can be prevented by the glutathione-dependent lipid hydroperoxidase, glutathione peroxidase 4 (GPX4).[1][2][3] Inhibition of GPX4 activity or depletion of its cofactor, glutathione (GSH), leads to unchecked lipid peroxidation and subsequent cell death.[3][4]
Phenazostatin C is a diphenazine compound isolated from Streptomyces sp. that has demonstrated neuroprotective and antioxidant properties.[1][5] Notably, related compounds, Phenazostatins A and B, have been shown to protect neuronal cells from glutamate-induced toxicity, a process known to inhibit the cystine/glutamate antiporter (system Xc-), leading to GSH depletion and oxidative stress, hallmarks of ferroptosis.[2] This suggests that this compound may act as a potent inhibitor of ferroptosis by mitigating lipid peroxidation.
These application notes provide a comprehensive guide for researchers interested in investigating the potential of this compound as a ferroptosis inhibitor. The protocols outlined below are designed to assess its efficacy in cell-based models of ferroptosis.
Proposed Mechanism of Action
This compound's neuroprotective effects are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.[1][2] In the context of ferroptosis, it is hypothesized that this compound acts as a radical-trapping antioxidant (RTA) within the lipid membrane, thereby neutralizing lipid peroxyl radicals and breaking the chain reaction of lipid peroxidation. This action would be downstream of GPX4 and independent of GSH levels, offering a direct protective mechanism against the execution phase of ferroptosis.
References
- 1. This compound, a new diphenazine with neuronal cell protecting activity from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New diphenazines with neuronal cell protecting activity, phenazostatins A and B, produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Open Access@KRIBB: this compound, a new diphenazine with neuronal cell protecting activity from Streptomyces sp. [oak.kribb.re.kr]
- 4. Protection against glutamate-induced cytotoxicity in C6 glial cells by thiol antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidants protect against glutamate-induced cytotoxicity in a neuronal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving Phenazostatin C solubility for in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phenazostatin C, focusing on challenges related to its solubility for in vitro assays.
Troubleshooting Guide
Issue: Precipitate formation when adding this compound to aqueous buffer.
| Possible Cause | Suggested Solution |
| Low Aqueous Solubility | This compound, like many phenazine compounds, is expected to have low solubility in aqueous solutions.[1] |
| 1. Prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions of hydrophobic compounds for in vitro assays.[2] 2. Optimize the final concentration. Ensure the final concentration of the organic solvent in your assay medium is low (typically <1%) to avoid solvent-induced artifacts. 3. Perform serial dilutions. Dilute the stock solution in your aqueous buffer just before use. | |
| Incorrect Solvent for Stock Solution | The chosen organic solvent may not be optimal for this compound. |
| 1. Test alternative organic solvents. Consider ethanol, acetone, or a mixture of chloroform and methanol for initial solubilization.[1][3] 2. Consult literature on similar compounds. Research publications on other phenazine derivatives to identify suitable solvents. | |
| pH of the Aqueous Buffer | The ionization state of this compound, and thus its solubility, may be influenced by the pH of the buffer. |
| Adjust the pH of your buffer. Experiment with a range of pH values to determine if solubility improves. This is a common strategy for compounds with ionizable groups.[4] | |
| Compound Aggregation | Even when initially dissolved, the compound may aggregate in the aqueous environment. |
| 1. Use a vortex or sonication. Briefly vortex or sonicate the final solution to aid dispersion. 2. Incorporate a non-ionic surfactant. A low concentration of a surfactant like Tween® 20 or Triton™ X-100 can sometimes help maintain solubility. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: While specific data for this compound is limited, a common starting point for poorly water-soluble compounds is to prepare a concentrated stock solution in an organic solvent such as DMSO.[2] For phenazine-class compounds, other organic solvents like ethanol, acetone, and chloroform have also been noted for their solubilizing properties.[1] It is recommended to prepare a stock solution at a concentration of 10-20 mM in 100% DMSO and then dilute it into your aqueous assay buffer to the final desired concentration.
Q2: How can I determine the solubility of this compound in my specific assay buffer?
A2: You can perform a kinetic or equilibrium solubility assay.[2] A simple kinetic solubility test involves preparing a high-concentration stock solution in DMSO and making serial dilutions in your assay buffer. The formation of a precipitate, which can be observed visually or measured by light scattering (nephelometry), indicates that the solubility limit has been exceeded.[2]
Q3: What are some general strategies to improve the solubility of a compound like this compound for in vitro testing?
A3: Several techniques can be employed to enhance the solubility of poorly soluble compounds:
-
Co-solvents: Using a mixture of a water-miscible organic solvent and your aqueous buffer can increase solubility.[4]
-
pH Adjustment: If the compound has ionizable groups, altering the pH of the buffer can improve solubility.[4]
-
Inclusion Complexes: Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility.[5]
-
Solid Dispersions: For formulation development, creating a solid dispersion of the compound in a polymer matrix can enhance its dissolution rate.[6]
Quantitative Data
Table 1: General Solubility of Phenazine
| Solvent | Solubility | Reference |
| Water | Sparingly soluble | [1] |
| Ethanol | Soluble | [1] |
| Acetone | Soluble | [1] |
| Chloroform | Soluble | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing the Compound: Accurately weigh a small amount (e.g., 1-5 mg) of this compound powder in a sterile microcentrifuge tube.
-
Adding Solvent: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the tube vigorously for 1-2 minutes. If necessary, sonicate for 5-10 minutes in a water bath sonicator to ensure complete dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
-
Prepare Stock Solution: Make a 10 mM stock solution of this compound in 100% DMSO as described in Protocol 1.
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the DMSO stock solution into your aqueous assay buffer. The final DMSO concentration should be kept constant (e.g., 1%).
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Observation: Visually inspect the wells for any signs of precipitation. Alternatively, use a plate reader to measure light scattering at a wavelength such as 620 nm. The highest concentration that remains clear is the approximate kinetic solubility.
Visualizations
Caption: Workflow for Solubilizing this compound.
References
Phenazostatin C stability in different solvents and temperatures
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of Phenazostatin C. As a novel compound, specific public stability data is limited. Therefore, this document offers a framework based on the stability of related chemical structures, general principles of pharmaceutical stability testing, and recommended protocols to help researchers establish robust in-house stability studies.
Frequently Asked Questions (FAQs)
Q1: What is the expected general stability of this compound?
Q2: What are the likely degradation pathways for this compound?
A2: Based on the diphenazine and piperazine moieties, potential degradation pathways could include oxidation of the phenazine ring system, particularly if hydroxyl groups are present in a specific orientation, which can lead to tautomerization and the formation of redox-inactive species. The piperazine ring could be susceptible to oxidative degradation. Forced degradation studies are necessary to identify the actual degradation products.
Q3: What solvents are recommended for handling and storing this compound?
A3: Diphenazine, a core component of this compound, is generally soluble in organic solvents such as ethanol and acetone and has lower solubility in water. For short-term handling and experimental use, a researcher could consider using solvents like ethanol, methanol, or acetonitrile. For long-term storage, it is crucial to perform stability studies in the intended solvent system. It is advisable to start with a non-aqueous solvent and store solutions at low temperatures, protected from light.
Q4: What are the recommended storage conditions for this compound as a solid and in solution?
A4: For solid this compound, storage in a cool, dark, and dry place is recommended. Based on general guidelines for temperature-sensitive drugs, storage at controlled room temperature (15°C - 25°C) or refrigerated (2°C - 8°C) would be a good starting point. For solutions, storage at -20°C or lower is advisable to minimize degradation. It's crucial to use airtight containers to prevent solvent evaporation and exposure to moisture and oxygen.
Q5: How can I establish a stability-indicating analytical method for this compound?
A5: A stability-indicating method, typically a High-Performance Liquid Chromatography (HPLC) method, is essential to separate and quantify the intact drug from its degradation products.[1][2] The development of such a method involves selecting an appropriate column, mobile phase, and detector. Forced degradation studies are then performed to generate degradation products and demonstrate the method's specificity.[2]
Troubleshooting Guides
Troubleshooting HPLC Analysis of this compound
| Problem | Possible Cause | Suggested Solution |
| Peak Tailing | - Interaction with active silanols on the column.- Incorrect mobile phase pH. | - Use a high-purity silica column.- Adjust the mobile phase pH to suppress silanol ionization.[3] |
| Baseline Noise or Drift | - Contaminated mobile phase or detector cell.- Column temperature fluctuations. | - Prepare fresh mobile phase and flush the system.- Use a column oven to maintain a stable temperature.[4] |
| Poor Resolution between this compound and Degradants | - Suboptimal mobile phase composition or gradient. | - Modify the organic solvent ratio, buffer concentration, or pH.- Optimize the gradient elution program. |
| Irreproducible Retention Times | - Inconsistent mobile phase preparation.- Column degradation. | - Ensure accurate and consistent mobile phase preparation.- Replace the column if it's old or has been exposed to harsh conditions. |
Troubleshooting Stability Studies
| Problem | Possible Cause | Suggested Solution |
| Rapid Degradation Observed | - Inappropriate solvent or storage temperature. | - Test a range of solvents and lower the storage temperature.- Ensure the compound is protected from light and oxygen. |
| No Degradation Observed in Forced Degradation Studies | - Stress conditions are not harsh enough. | - Increase the temperature, concentration of stressing agent (acid, base, oxidant), or duration of exposure.[5] |
| Formation of Multiple Unknown Peaks | - Complex degradation pathways. | - Use a mass spectrometer (LC-MS) to identify the mass of the degradation products to help in their identification. |
| Inconsistent Results Across Batches | - Variability in the purity of the initial material. | - Ensure the use of well-characterized, high-purity this compound for stability studies. |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and to develop a stability-indicating analytical method, in line with ICH guidelines.[5]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Keep the solid this compound in an oven at 80°C for 48 hours. Also, heat the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV light (254 nm) and visible light for a defined period.
-
Analysis: Analyze all stressed samples, along with a control sample (unstressed), using a suitable analytical method like HPLC.
Protocol 2: Suggested Starting Conditions for HPLC Method Development
This is a suggested starting point for developing an HPLC method for the analysis of this compound and its potential degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm and 280 nm (or scan for optimal wavelength)
-
Injection Volume: 10 µL
Data Presentation
Table 1: Hypothetical Stability Data Summary for this compound
This table is a template for presenting stability data. The values are for illustrative purposes only.
| Condition | Time Point | Solvent | Assay (% Initial) | Total Impurities (%) |
| -20°C | 3 Months | Acetonitrile | 99.5 | 0.5 |
| 6 Months | Acetonitrile | 99.2 | 0.8 | |
| 4°C | 3 Months | Acetonitrile | 98.1 | 1.9 |
| 6 Months | Acetonitrile | 96.5 | 3.5 | |
| 25°C / 60% RH | 1 Month | Acetonitrile | 92.3 | 7.7 |
| 3 Months | Acetonitrile | 85.1 | 14.9 |
Visualizations
Caption: Workflow for a comprehensive stability study of this compound.
Caption: Potential forced degradation pathways for this compound.
References
Optimizing Phenazostatin C concentration for neuroprotection studies
Technical Support Center: Phenazostatin C
Welcome to the technical support center for this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in optimizing the use of this compound for neuroprotection studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a diphenazine compound isolated from Streptomyces sp. that has demonstrated neuroprotective activity.[1] Its primary mechanism is believed to be centered on its antioxidant and anti-lipid peroxidation properties, which help protect neuronal cells from oxidative stress-induced damage.[1] The exact signaling pathways are still under investigation, but initial findings suggest it may interfere with the apoptotic cascade by preventing the release of mitochondrial cytochrome c.[2]
Q2: What is a recommended starting concentration range for in vitro neuroprotection assays?
A2: For a new compound like this compound where extensive public data is limited, a broad dose-response experiment is recommended. Based on general practices for screening novel neuroprotective agents, a starting range from 10 nM to 100 µM is advisable to determine the optimal concentration and assess potential cytotoxicity.[3]
Q3: How should I dissolve and store this compound?
A3: this compound is a complex organic molecule. It is recommended to dissolve it in a sterile, high-purity solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-50 mM). Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For experiments, dilute the stock solution into your cell culture medium to the final desired concentration, ensuring the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).
Q4: Is this compound cytotoxic at higher concentrations?
A4: Yes, like many bioactive compounds, this compound may exhibit cytotoxicity at higher concentrations. It is crucial to perform a cytotoxicity assay in parallel with your neuroprotection experiments to identify a therapeutic window. Assays like the MTT or LDH assay can be used to measure cell viability across a range of concentrations.[3][4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Neuroprotective Effect Observed | 1. Concentration Too Low: The concentration of this compound may be insufficient to elicit a protective effect. 2. Compound Degradation: Improper storage or multiple freeze-thaw cycles may have degraded the compound. 3. Assay Timing: The timing of compound addition relative to the neurotoxic insult may not be optimal. | 1. Perform a Dose-Response: Test a wider range of concentrations (e.g., 1 nM to 200 µM). 2. Use Fresh Aliquots: Prepare fresh dilutions from a new stock aliquot for each experiment. 3. Optimize Treatment Window: Test different pre-treatment, co-treatment, and post-treatment schedules. |
| High Cell Death in Control Wells (Compound Only) | 1. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. 2. Compound Cytotoxicity: The concentration of this compound used is toxic to the neuronal cells. | 1. Check Solvent Concentration: Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1% for DMSO). Run a vehicle control (medium + solvent only). 2. Determine Therapeutic Window: Perform a cytotoxicity assay (e.g., MTT) to find the maximum non-toxic concentration of this compound. |
| Inconsistent/Variable Results | 1. Cell Health & Density: Inconsistent cell passage number, confluency, or overall health. 2. Compound Precipitation: The compound may be precipitating out of the culture medium at the tested concentration. 3. Assay Variability: Inconsistent incubation times or reagent addition. | 1. Standardize Cell Culture: Use cells within a consistent passage number range and seed at a precise density. 2. Check Solubility: Visually inspect the culture medium for any signs of precipitation after adding the compound. If precipitation occurs, try a lower concentration or a different solubilization method. 3. Ensure Protocol Consistency: Use calibrated pipettes and follow a strict, consistent timeline for all experimental steps. |
Quantitative Data Summary
The following table represents hypothetical data from a preliminary dose-response study to illustrate the process of optimizing this compound concentration. In this example, primary cortical neurons were treated with a neurotoxin (e.g., glutamate) to induce cell death.
| This compound Concentration | Neuronal Viability (%) (vs. Toxin Control) | Cytotoxicity (%) (vs. Vehicle Control) |
| 10 nM | 5% ± 1.2% | 0% ± 0.5% |
| 100 nM | 25% ± 3.5% | 0% ± 0.8% |
| 1 µM | 58% ± 4.1% | 2% ± 1.1% |
| 10 µM | 85% ± 5.2% | 4% ± 1.5% |
| 50 µM | 65% ± 6.8% | 25% ± 3.3% |
| 100 µM | 40% ± 7.1% | 60% ± 4.9% |
| Table 1: Example dose-response data for this compound in a neuroprotection assay. The optimal neuroprotective effect with minimal cytotoxicity is observed at 10 µM. |
Experimental Protocols
Protocol 1: Determining Optimal Concentration using MTT Assay
This protocol is designed to identify the effective and non-toxic concentration range of this compound.
Materials:
-
Neuronal cells (e.g., primary cortical neurons or SH-SY5Y line)
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Neurotoxin (e.g., Glutamate, MPP+, or 6-OHDA)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Procedure:
-
Cell Plating: Seed neuronal cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁵ cells/well) and allow them to attach and differentiate for 24-48 hours.[3]
-
Compound Preparation: Prepare serial dilutions of this compound in fresh culture medium. For the dose-response curve, typical final concentrations might be 0 (vehicle control), 0.01, 0.1, 1, 10, 50, and 100 µM.
-
Treatment:
-
For Neuroprotection: Pre-treat cells with the various concentrations of this compound for a set time (e.g., 2 hours). Then, introduce the neurotoxin to induce cell death, co-incubating with this compound for 24 hours.
-
For Cytotoxicity: Treat a parallel set of wells with only the this compound dilutions (no neurotoxin) for the same duration.
-
-
MTT Addition: After the 24-hour incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Incubate for at least 2 hours at 37°C in the dark.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to untreated controls. Plot the dose-response curve to identify the optimal concentration.
Visualizations
Experimental Workflow Diagram
The following diagram outlines the workflow for a standard in vitro neuroprotection assay to determine the optimal concentration of this compound.
Caption: Workflow for optimizing this compound concentration.
Proposed Neuroprotective Signaling Pathway
This diagram illustrates a plausible mechanism of action for this compound, where it inhibits the mitochondrial apoptosis pathway.
Caption: this compound inhibits apoptosis via mitochondria.
References
- 1. This compound, a new diphenazine with neuronal cell protecting activity from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blocking Cytochrome c Activity within Intact Neurons Inhibits Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Neurotoxicity Screening in Human iPSC-derived Neural Stem Cells, Neurons and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Phenazostatin C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Phenazostatin C in cancer cell lines. Given the limited specific data on this compound resistance, this guide draws upon established principles of cancer drug resistance and provides a framework for systematic investigation and mitigation.
Troubleshooting Guide: Decreased Sensitivity to this compound
This guide addresses common issues related to reduced efficacy of this compound in your cancer cell line experiments.
| Observed Issue | Potential Cause | Recommended Action |
| Gradual decrease in cell death with successive this compound treatments. | Development of acquired resistance. | 1. Confirm resistance by comparing the IC50 value of the treated cell line with the parental line. 2. Investigate the mechanism of resistance (see FAQs below). 3. Consider combination therapies or alternative treatment strategies. |
| Initial high efficacy followed by rapid regrowth of cancer cells. | Selection of a pre-existing resistant subpopulation of cells. | 1. Perform single-cell cloning to isolate and characterize resistant clones. 2. Analyze molecular markers of resistance in the resistant population. |
| No significant effect of this compound even at high concentrations in a new cell line. | Intrinsic resistance of the cell line. | 1. Screen a panel of diverse cancer cell lines to identify sensitive models. 2. Investigate the baseline expression of potential resistance-related genes (e.g., ABC transporters). |
| Variability in experimental results with this compound. | Experimental inconsistencies or compound instability. | 1. Ensure consistent cell culture conditions (passage number, confluency). 2. Verify the stability and purity of the this compound stock solution. 3. Include positive and negative controls in all experiments. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What is this compound and what is its presumed mechanism of action?
This compound is a diphenazine compound originally isolated from Streptomyces sp. with observed neuronal cell protecting and free radical scavenging activities. While its precise anticancer mechanism is not well-documented, phenazine compounds, in general, are known to exert anticancer effects through various mechanisms, including the induction of apoptosis via mitochondrial-mediated pathways and the generation of reactive oxygen species (ROS).[1][2][3] Some phenazine derivatives are also being explored for their ability to act as bioreductive prodrugs, showing increased cytotoxicity in the hypoxic environment of tumors.[2]
Q2: What are the common mechanisms by which cancer cells develop resistance to anticancer drugs?
Cancer cells can develop resistance through a variety of mechanisms, broadly categorized as:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which actively pump drugs out of the cell.[4][5][6][7]
-
Altered Drug Target: Mutations or modifications in the molecular target of the drug that prevent effective binding.[4][8]
-
Activation of Alternative Signaling Pathways: Cancer cells can bypass the effects of a targeted therapy by activating compensatory signaling pathways to promote survival and proliferation.[9][10][11][12]
-
Enhanced DNA Repair: Increased capacity to repair DNA damage induced by the drug.[13]
-
Inhibition of Apoptosis: Upregulation of anti-apoptotic proteins or downregulation of pro-apoptotic proteins, making the cells resistant to programmed cell death.[13][14]
-
Drug Inactivation: Metabolic changes that lead to the detoxification or inactivation of the drug.[15]
Troubleshooting Resistance
Q3: My cancer cell line has become resistant to this compound. How can I confirm this?
To confirm resistance, you should determine the half-maximal inhibitory concentration (IC50) of this compound in your resistant cell line and compare it to the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance.[16] This can be measured using a cell viability assay such as the MTT or MTS assay.
Q4: How can I investigate if increased drug efflux is the cause of resistance to this compound?
You can investigate the role of efflux pumps by:
-
Expression Analysis: Use quantitative PCR (qPCR) or Western blotting to compare the expression levels of common ABC transporter genes (e.g., ABCB1, ABCC1, ABCG2) between your resistant and parental cell lines.[17]
-
Inhibitor Studies: Treat the resistant cells with known ABC transporter inhibitors (e.g., verapamil, cyclosporin A) in combination with this compound. A restoration of sensitivity to this compound in the presence of an inhibitor suggests the involvement of that specific efflux pump.
Q5: What should I do if I suspect the activation of an alternative signaling pathway is causing resistance?
If you hypothesize that an alternative signaling pathway is compensating for the effects of this compound, you can:
-
Pathway Analysis: Use techniques like phosphoprotein arrays or RNA sequencing to identify upregulated signaling pathways in the resistant cells compared to the parental cells. Common pathways involved in resistance include PI3K/Akt/mTOR and MAPK/ERK.[9][11][18]
-
Combination Therapy: Test the efficacy of combining this compound with inhibitors of the identified alternative pathway. Synergistic effects would support this mechanism of resistance.[19]
Q6: Could changes in apoptosis regulation be responsible for the observed resistance?
Yes, an impaired apoptotic response is a common mechanism of drug resistance.[13][14] To investigate this, you can:
-
Apoptosis Assays: Treat both parental and resistant cells with this compound and measure markers of apoptosis, such as caspase activation (e.g., cleaved caspase-3), PARP cleavage, or Annexin V staining.[20][21] A reduced apoptotic response in the resistant cell line would indicate a defect in this pathway.
-
Expression of Apoptosis Regulators: Analyze the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.
Experimental Protocols
Protocol 1: Development of a this compound-Resistant Cancer Cell Line
This protocol describes a method for generating a drug-resistant cell line through continuous exposure to increasing concentrations of the drug.[16][22][23]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
-
MTT or other cell viability assay kit
Procedure:
-
Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of this compound for the parental cell line.
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.
-
Monitor and Passage: Monitor the cells for growth. Initially, a significant number of cells will die. When the surviving cells reach 70-80% confluency, passage them into a new flask with the same concentration of this compound.
-
Dose Escalation: Once the cells are growing steadily at the current concentration, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Repeat Cycles: Repeat the process of monitoring, passaging, and dose escalation for several months.
-
Characterize Resistance: Periodically, and at the end of the selection process, determine the IC50 of the resistant cell line and compare it to the parental line to quantify the level of resistance.
-
Cryopreserve: Cryopreserve vials of the resistant cells at different stages of development.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound and calculating the IC50 value.[20][24][25]
Materials:
-
Parental and resistant cancer cell lines
-
96-well plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: The next day, replace the medium with fresh medium containing serial dilutions of this compound. Include untreated control wells.
-
Incubation: Incubate the plate for a period relevant to the drug's mechanism of action (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will metabolize the MTT into purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value.
Protocol 3: Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)
This protocol allows for the quantification of apoptotic and necrotic cells following treatment with this compound.[21][26]
Materials:
-
Parental and resistant cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration and for the desired time. Include an untreated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. New prodrugs and analogs of the phenazine 5,10-dioxide natural products iodinin and myxin promote selective cytotoxicity towards human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 5. Revisiting the role of efflux pumps in multidrug-resistant cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. alliedacademies.org [alliedacademies.org]
- 9. Resistance of Cancer Cells to Targeted Therapies Through the Activation of Compensating Signaling Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Dysregulated Signalling Pathways Driving Anticancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of drug resistance in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Mechanisms and insights into drug resistance in cancer [frontiersin.org]
- 16. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Role of Multidrug Resistance Efflux Pumps in Cancer: Revisiting a JNCI Publication Exploring Expression of the MDR1 (P-glycoprotein) Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scientificarchives.com [scientificarchives.com]
- 19. breakingcancernews.com [breakingcancernews.com]
- 20. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 21. Apoptosis Assays [sigmaaldrich.com]
- 22. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. blog.crownbio.com [blog.crownbio.com]
- 24. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cell viability assays | Abcam [abcam.com]
- 26. How to Choose a Cell Viability or Cytotoxicity Assay - Hillgene Biopharma Co., Ltd. [en.hillgene.com]
Technical Support Center: Minimizing Off-Target Effects of Phenazostatin C in Cellular Models
Disclaimer: The following guide is a generalized framework for addressing off-target effects of small molecule inhibitors. As of the latest literature review, the direct molecular target(s) of Phenazostatin C have not been publicly disclosed. Therefore, the quantitative data, specific protein interactions, and signaling pathways described herein are presented as illustrative examples to guide researchers in their experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when using this compound?
Off-target effects are unintended interactions of a compound with cellular components other than its primary biological target. For a compound like this compound, which exhibits neuroprotective properties, it is crucial to distinguish between the effects mediated by its intended target and those caused by binding to other proteins. Undesired off-target interactions can lead to misinterpretation of experimental results, cellular toxicity, and a misleading structure-activity relationship (SAR) for lead optimization.
Q2: How can I determine an appropriate working concentration for this compound to minimize off-target effects?
A key strategy to minimize off-target effects is to use the lowest concentration of the compound that elicits the desired on-target effect. This can be determined by performing a dose-response curve for the intended biological activity. It is recommended to work at concentrations at or near the EC50 (for cellular protection) or IC50 (for target inhibition) value. Using concentrations significantly higher than the on-target potency increases the likelihood of engaging lower-affinity off-target proteins.
Q3: What are essential control experiments to differentiate on-target from off-target effects of this compound?
To validate that the observed phenotype is due to the intended on-target activity of this compound, several control experiments are crucial:
-
Use of a structurally related inactive analog: If available, a molecule with a similar chemical structure to this compound but lacking activity against the putative target can help to identify non-specific effects.
-
Target knockdown/knockout: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the proposed target protein should render the cells insensitive to this compound if the observed effect is on-target.
-
Rescue experiments: In a target knockdown/knockout background, re-introducing the target protein (e.g., via a plasmid) should restore sensitivity to this compound.
-
Use of a structurally distinct inhibitor: If another inhibitor for the same target is known, it should ideally produce the same phenotype as this compound.
Troubleshooting Guide
Issue 1: I observe significant cytotoxicity at concentrations where I expect this compound to be active.
-
Possible Cause: The observed toxicity may be due to off-target effects.
-
Troubleshooting Steps:
-
Perform a comprehensive dose-response analysis for both the desired neuroprotective effect and cell viability. This will help determine the therapeutic window of the compound.
-
Conduct a cell health assessment. Use assays like MTT, CellTiter-Glo, or Annexin V/PI staining to quantify apoptosis and necrosis at various concentrations of this compound.
-
Consider off-target screening. If resources permit, screen this compound against a panel of common off-target liabilities, such as kinases, GPCRs, and ion channels.
-
Issue 2: The neuroprotective effect of this compound is inconsistent across different cell lines.
-
Possible Cause: The expression level of the on-target or key off-target proteins may vary between cell lines.
-
Troubleshooting Steps:
-
Quantify the expression of the putative target protein in the different cell lines using techniques like Western blotting or qPCR.
-
Characterize the cell lines. Ensure that the cell lines used are from a reliable source and have been properly authenticated.
-
Standardize experimental conditions. Factors such as cell passage number, confluence, and media composition can influence cellular responses.
-
Quantitative Data Summary
The following tables present hypothetical quantitative data for this compound to illustrate how such information should be structured for easy comparison.
Table 1: Hypothetical Potency and Selectivity of this compound
| Parameter | Value (Hypothetical) | Description |
| On-Target Activity | ||
| Target X IC50 | 50 nM | Concentration of this compound required to inhibit 50% of Target X activity in a biochemical assay. |
| Neuroprotection EC50 | 0.37 µM | Concentration of this compound required to achieve 50% of the maximal neuroprotective effect in cells. |
| Off-Target Activity | ||
| Kinase Y IC50 | 5 µM | Concentration of this compound required to inhibit 50% of Kinase Y activity. |
| GPCR Z Ki | 10 µM | Inhibitory constant of this compound for binding to GPCR Z. |
| Cellular Effects | ||
| Cytotoxicity CC50 (N18-RE-105 cells) | >100 µM | Concentration of this compound that causes 50% cell death in N18-RE-105 neuronal cells. |
Table 2: Example Data from a Kinase Selectivity Panel (Hypothetical)
| Kinase Target | % Inhibition @ 1 µM this compound | IC50 (µM) |
| Target X | 95% | 0.05 |
| Kinase A | 10% | > 50 |
| Kinase B | 5% | > 50 |
| Kinase Y | 60% | 5 |
| Kinase C | 2% | > 50 |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
This protocol is designed to verify the direct binding of this compound to its intracellular target in a cellular context.
-
Cell Culture and Treatment:
-
Culture the neuronal cell line of interest (e.g., N18-RE-105) to ~80% confluency.
-
Treat cells with either vehicle (e.g., DMSO) or varying concentrations of this compound for 1-2 hours at 37°C.
-
-
Heating Step:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
-
Cell Lysis and Protein Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized, unbound protein) from the aggregated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Detection:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of the target protein in the soluble fraction by Western blotting using a specific antibody.
-
-
Data Analysis:
-
A positive target engagement is indicated by a higher amount of soluble target protein at elevated temperatures in the this compound-treated samples compared to the vehicle control, signifying ligand-induced thermal stabilization.
-
Protocol 2: Kinase Inhibition Assay
This protocol describes a general method to assess the inhibitory activity of this compound against a specific kinase (e.g., a potential off-target).
-
Reagents and Preparation:
-
Recombinant kinase, substrate peptide, ATP, and kinase buffer.
-
Serial dilutions of this compound in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the kinase, substrate peptide, and this compound (or vehicle) to the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction.
-
-
Detection:
-
Measure the amount of phosphorylated substrate using a suitable detection method, such as a phosphospecific antibody in an ELISA format or a luminescence-based assay that quantifies the remaining ATP (e.g., ADP-Glo).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Visualizations
Caption: Experimental workflow for characterizing this compound and minimizing off-target effects.
Caption: Hypothetical signaling pathways for on-target and off-target effects of this compound.
Phenazostatin C assay interference and mitigation strategies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Phenazostatin C in various experimental assays. The information is designed to help identify and mitigate common sources of interference, ensuring data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
This compound is a diphenazine compound isolated from Streptomyces sp.[1][2][3]. Its primary reported biological activities are neuronal cell protection and free radical scavenging[4]. It has been shown to inhibit glutamate toxicity in neuronal cell lines and exhibits antioxidant properties by scavenging free radicals[4].
Q2: What are the common assays used to evaluate the activity of this compound?
Given its neuroprotective and antioxidant properties, common assays would include:
-
Cell Viability Assays: To measure the protective effect against neurotoxins (e.g., glutamate, H₂O₂). Examples include MTT, MTS, and CellTiter-Glo® assays.
-
Cytotoxicity Assays: To quantify cell death prevented by this compound. Lactate dehydrogenase (LDH) release assays are common.
-
Oxidative Stress Assays: To measure the reduction of reactive oxygen species (ROS). Probes like DCFDA are often used.
-
Apoptosis Assays: To determine if the protective mechanism involves inhibition of apoptosis. Methods include caspase activity assays and TUNEL staining.
Q3: How can I minimize the "edge effect" in my microplate assays?
The edge effect refers to the phenomenon where wells on the perimeter of a microplate behave differently than the interior wells, often due to increased evaporation and temperature gradients[5]. To mitigate this:
-
Avoid using the outer 36 wells of a 96-well plate for experimental samples.
-
Fill the outer wells with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier[5].
-
Ensure proper humidification in the incubator.
-
Allow plates to equilibrate to room temperature on a level surface for 15-20 minutes after cell seeding and before incubation to ensure even cell distribution[5].
Q4: Does cell passage number affect assay results?
Yes, the passage number can significantly influence experimental outcomes[6]. Cell lines can undergo phenotypic and genotypic changes with increasing passage numbers, which can alter growth rates and responses to stimuli, leading to inconsistent results[5]. It is crucial to use cells within a defined, low passage number range and to implement a cell banking system (master and working cell banks) to ensure consistency[5].
Troubleshooting Guide
Issue 1: High background fluorescence in my assay.
-
Symptoms: High signal in negative control wells, leading to a low signal-to-noise ratio.
-
Possible Causes & Solutions:
-
Autofluorescence of this compound: Phenazine compounds are known to be colored and can be inherently fluorescent. This is a significant issue in high-content screening, as many compounds in screening libraries exhibit autofluorescence[7].
-
Mitigation: Run a control plate with only the compound in media to measure its intrinsic fluorescence at the assay's excitation/emission wavelengths. If significant, subtract this background from your experimental wells. Consider switching to fluorophores with red-shifted excitation and emission spectra, as compound autofluorescence is often lower at these wavelengths[7][8].
-
-
Autofluorescence of Cells or Media: Cellular components like NADH and riboflavin, as well as media components like phenol red and serum, can contribute to background fluorescence[7][9].
-
Mitigation: Image cells in phenol red-free media or PBS. Use a plate reader that can measure from the bottom if working with adherent cells to bypass media fluorescence[9].
-
-
Non-specific Antibody Binding: If using an immunofluorescence-based assay, this can be a major source of background.
-
Mitigation: Increase the concentration or change the type of blocking agent. Titrate primary and secondary antibody concentrations to find the lowest effective concentration[5].
-
-
Table 1: Strategies to Mitigate Autofluorescence
| Strategy | Description | Key Considerations |
| Spectral Separation | Select fluorophores that emit in the far-red spectrum (e.g., DyLight™ 649, Alexa Fluor 647) where cellular and compound autofluorescence is typically lower[8][10]. | Requires appropriate filters and detectors on the imaging system or plate reader. |
| Background Subtraction | Measure the fluorescence of an "unlabeled" control (cells + compound, no fluorescent probe) and subtract this value from all other readings[11]. | Assumes autofluorescence is consistent across all conditions. |
| Quenching Reagents | Use commercial reagents (e.g., TrueVIEW, Sudan Black B) or chemical treatments (e.g., sodium borohydride) to quench autofluorescence from fixation or endogenous sources[10]. | Must be tested for compatibility with the assay and cell type to ensure it doesn't affect the specific signal. |
| Instrument Settings | Optimize instrument settings like focal height and gain to maximize the specific signal relative to the background[9]. | For cell-based assays, ensure the focal height is adjusted to the layer of adherent cells at the bottom of the well[9]. |
Issue 2: High variability between replicate wells.
-
Symptoms: Large standard deviations between technical replicates, leading to inconsistent results.
-
Possible Causes & Solutions:
-
Inconsistent Cell Seeding: Uneven distribution of cells across the plate.
-
Mitigation: Ensure the cell suspension is thoroughly mixed before and during plating. Use calibrated multichannel pipettes and allow the plate to sit at room temperature for 15-20 minutes before incubation for even settling[5].
-
-
Pipetting Errors: Inaccurate or inconsistent liquid handling.
-
Mitigation: Regularly calibrate pipettes. Pre-wet pipette tips before aspirating reagents. Pipette slowly and consistently[5].
-
-
Uneven Compound Distribution: Poor mixing of this compound in the wells.
-
Mitigation: After adding the compound, gently mix the plate on an orbital shaker for a few seconds.
-
-
Table 2: Example Neuroprotection Assay Data Troubleshooting
| Condition A (Control) | Condition B (Toxin) | Condition C (Toxin + this compound) | Data Quality | |
| Raw Data (Absorbance) | 1.05, 1.02, 1.08 | 0.45, 0.48, 0.46 | 0.85, 0.88, 0.82 | Good |
| Mean | 1.05 | 0.46 | 0.85 | |
| Std. Deviation | 0.03 | 0.015 | 0.03 | Low variability. |
| Raw Data (Absorbance) | 1.10, 0.85, 1.25 | 0.65, 0.35, 0.50 | 0.95, 0.60, 0.80 | Poor |
| Mean | 1.07 | 0.50 | 0.78 | |
| Std. Deviation | 0.20 | 0.15 | 0.18 | High variability, suggesting pipetting or cell seeding errors. |
Experimental Protocols
Protocol: Assessing Neuroprotective Activity of this compound using an MTT Assay
This protocol is designed to test the ability of this compound to protect neuronal cells (e.g., SH-SY5Y) from glutamate-induced toxicity.
-
Cell Seeding:
-
Culture SH-SY5Y cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete culture medium.
-
Perform a cell count and adjust the density to 1 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells/well) into a 96-well tissue culture-treated plate.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Pre-treatment:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Remove the medium from the cells and wash once with PBS.
-
Add 100 µL of the this compound dilutions to the appropriate wells. Include a "vehicle control" (e.g., 0.1% DMSO).
-
Incubate for 1-2 hours.
-
-
Toxin Challenge:
-
Prepare a stock solution of L-Glutamic acid in serum-free medium.
-
Add a pre-determined toxic concentration (e.g., 50 mM final concentration) of glutamate to all wells except the "vehicle control" wells.
-
Incubate for 24 hours.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix thoroughly by pipetting or shaking.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Plot a dose-response curve of this compound concentration vs. cell viability.
-
Visualizations
References
- 1. Open Access@KRIBB: this compound, a new diphenazine with neuronal cell protecting activity from Streptomyces sp. [oak.kribb.re.kr]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. This compound, a new diphenazine with neuronal cell protecting activity from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New diphenazines with neuronal cell protecting activity, phenazostatins A and B, produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 7. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 11. researchgate.net [researchgate.net]
Scaling up Phenazostatin C production from Streptomyces cultures
Technical Support Center: Scaling Up Phenazostatin C Production
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for scaling up the production of this compound from Streptomyces cultures. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and key data presented for easy reference.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a diphenazine compound isolated from Streptomyces sp.[1]. Phenazines are a class of nitrogen-containing heterocyclic secondary metabolites produced by various bacteria, including Streptomyces and Pseudomonas.[2][3]. Many phenazine compounds, including phenazostatins, have demonstrated promising biological activities, such as antitumor and neuroprotective effects.[1][4].
Q2: What is the biosynthetic origin of phenazines in Streptomyces?
A2: The biosynthesis of phenazines in Streptomyces originates from the shikimic acid pathway.[5]. The core phenazine structure is typically derived from precursors like chorismic acid, leading to the formation of phenazine-1,6-dicarboxylic acid (PDC) as a key intermediate.[2][3][4]. The complex structures of phenazostatins are then achieved through various modifications by enzymes such as monooxygenases, methyltransferases, and cyclases.[3][4].
Q3: When is the optimal time to harvest a Streptomyces culture for secondary metabolite production?
A3: Secondary metabolites like this compound are typically produced during the late growth or stationary phase of the Streptomyces life cycle.[6]. This production is often triggered by nutrient depletion or other environmental stress signals.[6]. Therefore, harvesting should be timed for this phase, which can be determined by monitoring biomass growth (e.g., optical density or dry cell weight) and product titer over time.
Q4: What are the main challenges in scaling up Streptomyces fermentations?
A4: Key challenges include:
-
Low Yields: Secondary metabolite production is often in low concentrations.[6].
-
Process Variability: Maintaining consistent morphology (mycelial aggregation) and productivity across different scales can be difficult.[6].
-
Nutrient Repression: High concentrations of certain nutrients, particularly phosphate, can repress the biosynthetic pathways for antibiotic production.[7][8].
-
Silent Gene Clusters: Many biosynthetic gene clusters (BGCs) in Streptomyces are not expressed under standard laboratory conditions.[9][10].
-
Downstream Processing: Extracting and purifying the target compound from a complex fermentation broth can be inefficient.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the scaling-up process.
Q5: My Streptomyces culture shows good biomass growth, but the this compound yield is negligible. What should I investigate?
A5: This is a common issue where primary metabolism (growth) is favored over secondary metabolism. Several factors could be responsible. The logical troubleshooting workflow below can help diagnose the root cause.
References
- 1. This compound, a new diphenazine with neuronal cell protecting activity from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of the diastaphenazine/izumiphenazine C biosynthetic gene cluster from plant endophyte Streptomyces diastaticus W2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced Natamycin production in Streptomyces gilvosporeus through phosphate tolerance screening and transcriptome-based analysis of high-yielding mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Modifying Phenazostatin C for Improved Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on the structural modification of Phenazostatin C to enhance its therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: We are planning to synthesize analogs of this compound to improve its neuroprotective activity. Which positions on the phenazine core are the most promising for modification?
A1: While specific structure-activity relationship (SAR) data for this compound is limited in publicly available literature, general principles of medicinal chemistry and studies on related phenazine compounds suggest that modifications to the phenazine core and its substituents can significantly impact biological activity. Key areas for modification include:
-
Substitution on the Aromatic Rings: Introducing electron-donating or electron-withdrawing groups on the phenazine rings can alter the electronic properties and bioavailability of the molecule. Halogenation, for instance, has been shown to enhance the antibacterial activity of some phenazines.
-
Modification of the Side Chains: The side chains of phenazostatins are crucial for their biological activity. Altering the length, polarity, and steric bulk of these chains can influence receptor binding and cell permeability.
-
N-Oxidation: The nitrogen atoms in the phenazine ring can be oxidized to form N-oxides, which has been shown to modulate the biological activity of other phenazine compounds.
Q2: Our synthesized this compound analogs are showing poor solubility in aqueous solutions, making it difficult to perform in vitro assays. How can we address this?
A2: Poor aqueous solubility is a common challenge with polycyclic aromatic compounds like phenazines. Here are a few strategies to consider:
-
Introduce Polar Functional Groups: Incorporating polar groups such as hydroxyl (-OH), carboxyl (-COOH), or amino (-NH2) groups can increase hydrophilicity.
-
Prodrug Approach: Synthesize a more soluble prodrug that is metabolized in vivo to the active compound. For example, creating an ester or a phosphate derivative.
-
Formulation Strategies: Utilize formulation techniques such as co-solvents (e.g., DMSO, ethanol), surfactants, or cyclodextrins to enhance solubility for in vitro testing. Ensure that the chosen vehicle is not toxic to the cells at the concentrations used.
Q3: We are observing high cytotoxicity with some of our modified this compound analogs in our neuronal cell line. What could be the cause and how can we mitigate it?
A3: High cytotoxicity can arise from several factors. Here are some troubleshooting steps:
-
Non-specific Toxicity: The compound may be causing general cellular toxicity rather than a specific targeted effect. This can be assessed by testing the compound on a non-neuronal cell line.
-
Off-Target Effects: The modification may have introduced an interaction with an unintended cellular target. Consider performing a broader pharmacological screen to identify potential off-target activities.
-
Reactive Metabolites: The compound may be metabolized into a toxic species. You can investigate this by co-incubating the compound with liver microsomes and then testing the resulting mixture for cytotoxicity.
-
Structure-Toxicity Relationship: Systematically analyze the structural features of your analogs to identify any moieties that are consistently associated with high toxicity. This can help in designing future analogs with a better safety profile.
Troubleshooting Guides
Guide 1: Inconsistent Results in Neuronal Protection Assay
| Problem | Possible Cause | Solution |
| High variability between replicate wells. | - Inconsistent cell seeding density.- Uneven compound distribution.- Edge effects in the microplate. | - Use a multichannel pipette for cell seeding and ensure a homogenous cell suspension.- Mix the plate gently after adding the compound.- Avoid using the outer wells of the plate or fill them with sterile PBS. |
| No protective effect observed even with the parent compound. | - Glutamate concentration is too high, causing overwhelming toxicity.- Assay window is too short or too long. | - Perform a dose-response curve for glutamate to determine the optimal concentration that induces ~50-70% cell death.- Optimize the incubation time for both the compound pre-treatment and the glutamate challenge. |
| "U-shaped" dose-response curve (protection at low concentrations, toxicity at high concentrations). | - The compound may have biphasic effects, or it could be precipitating at higher concentrations. | - Carefully examine the wells for any signs of compound precipitation.- Extend the dose-response curve to lower concentrations to better define the protective window. |
Guide 2: Difficulty in Synthesizing this compound Analogs
| Problem | Possible Cause | Solution |
| Low yield of the desired product. | - Suboptimal reaction conditions (temperature, solvent, catalyst).- Instability of starting materials or intermediates. | - Systematically optimize reaction parameters using a design of experiments (DoE) approach.- Ensure the purity of starting materials and handle sensitive reagents under inert atmosphere. |
| Formation of multiple side products. | - Lack of regioselectivity in the reaction.- Competing reaction pathways. | - Use protecting groups to block reactive sites that are not intended for modification.- Explore alternative synthetic routes that offer better control over regioselectivity. |
| Difficulty in purifying the final compound. | - Similar polarity of the desired product and impurities. | - Employ alternative purification techniques such as preparative HPLC or supercritical fluid chromatography (SFC).- Consider derivatizing the compound to alter its polarity for easier separation. |
Quantitative Data Summary
The following table summarizes the neuroprotective activity of Phenazostatin A and B and provides a template for presenting data for newly synthesized this compound analogs.
| Compound | EC50 (µM) in N18-RE-105 cells[1] | Notes |
| Phenazostatin A | 0.34 | Inhibited glutamate-induced neurotoxicity.[1] |
| Phenazostatin B | 0.33 | Inhibited glutamate-induced neurotoxicity.[1] |
| Hypothetical Analog C-1 | [Insert Value] | [e.g., Modification at R1 position] |
| Hypothetical Analog C-2 | [Insert Value] | [e.g., Modification at R2 position] |
Experimental Protocols
Protocol 1: Neuronal Protection Assay Against Glutamate-Induced Excitotoxicity
-
Cell Culture:
-
Culture N18-RE-105 neuronal cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
-
Cell Seeding:
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed the cells in a 96-well microplate at a density of 5 x 10^4 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (this compound and its analogs) in serum-free DMEM.
-
Remove the culture medium from the wells and replace it with the compound-containing medium.
-
Incubate for 1 hour.
-
-
Glutamate Challenge:
-
Add glutamate to each well to a final concentration of 1 mM.
-
Incubate for 24 hours.
-
-
Assessment of Cell Viability (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the compound concentration and determine the EC50 value.
-
Protocol 2: Cytotoxicity Assay
-
Cell Culture and Seeding:
-
Follow steps 1 and 2 of the Neuronal Protection Assay protocol.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the culture medium from the wells and replace it with the compound-containing medium.
-
Incubate for 48 hours.
-
-
Assessment of Cell Viability (MTT Assay):
-
Follow step 5 of the Neuronal Protection Assay protocol.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value.
-
Visualizations
Caption: Workflow for synthesis and screening of this compound analogs.
Caption: Putative neuroprotective signaling pathway of this compound.
References
Validation & Comparative
Comparative Analysis of Phenazostatin C and Idebenone in Neuroprotection
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the quest for effective neuroprotective agents, numerous compounds are being investigated for their potential to mitigate neuronal damage in various pathological conditions. This guide provides a comparative analysis of two such compounds: Phenazostatin C, a novel diphenazine, and idebenone, a synthetic analogue of coenzyme Q10. This comparison aims to provide an objective overview based on available experimental data to aid researchers and drug development professionals in their evaluation of these molecules.
Introduction to the Compounds
This compound is a diphenazine compound isolated from Streptomyces sp. 833.[1] It has been identified as a substance with neuronal cell protecting and free radical scavenging activity.[1]
Idebenone is a synthetic antioxidant and a short-chain analogue of the essential mitochondrial electron carrier, coenzyme Q10.[2] It has been investigated for its therapeutic potential in a range of neurodegenerative diseases and other conditions associated with oxidative stress.[2][3]
Quantitative Data on Neuroprotective Effects
The following tables summarize the available quantitative data for this compound and idebenone from various in vitro and in vivo studies.
Table 1: Cell Viability and Neuroprotection
| Compound | Assay | Cell Line/Model | Insult | Concentration | Effect | Reference |
| This compound | Cell Viability | N18-RE-105 | Glutamate | EC50: 0.34 µM | Inhibition of glutamate toxicity | [1] |
| Idebenone | MTT Assay | HT22 | Glutamate (5 mM) | 2.5, 5, 10 µM | Dose-dependent increase in cell viability | [4] |
| Idebenone | MTT Assay | SH-SY5Y | - | 1-10 µM | No effect on cell viability | |
| Idebenone | MTT Assay | SH-SY5Y | - | ≥ 25 µM | Significant reduction in cell viability | |
| Idebenone | Striatal Damage Assessment | Rat | Kainic acid, Quisqualic acid | - | Significant protection against neuronal degeneration | [5] |
| Idebenone | Striatal Damage Assessment | Rat | Quinolinic acid | - | No significant protection | [5] |
Table 2: Antioxidant and Anti-apoptotic Effects
| Compound | Assay | Model | Effect | Reference |
| This compound | Free radical scavenging | - | Demonstrated activity | [1] |
| Idebenone | Lipid Peroxidation | Rat Hippocampus (Pilocarpine-induced seizures) | Significant reduction | [6] |
| Idebenone | Glutathione (GSH) Level | Rat Hippocampus (Pilocarpine-induced seizures) | Prevention of depletion | [6] |
| Idebenone | Catalase Activity | Rat Hippocampus (Pilocarpine-induced seizures) | Normalization | [6] |
| Idebenone | DNA Fragmentation | Rat Hippocampus (Pilocarpine-induced seizures) | Significant reduction | [6] |
| Idebenone | Apoptotic Index | Rat Hippocampus (Carbon monoxide poisoning) | Significant reduction | [7] |
| Idebenone | Malondialdehyde (MDA) Levels | Rat Hippocampus (Carbon monoxide poisoning) | Significant reduction | [7] |
Mechanisms of Action and Signaling Pathways
This compound
The precise signaling pathways involved in the neuroprotective effects of this compound have not been extensively elucidated. Its known mechanisms are primarily attributed to its ability to inhibit glutamate-induced toxicity and its free radical scavenging properties.
Idebenone
Idebenone exerts its neuroprotective effects through a multi-faceted mechanism involving antioxidant activity and modulation of mitochondrial function. A key aspect of its action is its interaction with NAD(P)H:quinone oxidoreductase 1 (NQO1), which reduces idebenone to its active antioxidant form, idebenol.[2][3] This allows it to scavenge free radicals and also to act as an electron carrier in the mitochondrial electron transport chain, bypassing complex I and restoring ATP production in cases of mitochondrial dysfunction.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols for key experiments cited in this guide.
Cell Viability Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay assesses cell metabolic activity.
-
Plate cells in a 96-well plate and incubate with the test compound.
-
Add MTT solution to each well and incubate to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay: This assay measures the release of LDH from damaged cells into the culture medium.
-
Culture cells in a 96-well plate and treat with the test compound.
-
Collect the cell culture supernatant.
-
Add the LDH assay reaction mixture to the supernatant.
-
Incubate to allow for the conversion of a tetrazolium salt into a colored formazan product.
-
Measure the absorbance at a specific wavelength (e.g., 490 nm). The amount of color formation is proportional to the amount of LDH released, indicating the level of cytotoxicity.
-
Oxidative Stress and Apoptosis Assays
-
ROS (Reactive Oxygen Species) Measurement:
-
Load cells with a fluorescent ROS indicator dye (e.g., DCFDA).
-
Treat cells with the test compound and/or an oxidative stressor.
-
Measure the fluorescence intensity using a fluorescence microscope or plate reader. An increase in fluorescence indicates an increase in intracellular ROS levels.
-
-
GSH (Glutathione) Assay:
-
Homogenize brain tissue or lyse cells.
-
Deproteinate the samples.
-
Use a colorimetric or fluorometric assay kit to measure the levels of total and/or reduced glutathione. The assay is typically based on the reaction of GSH with a specific chromogen.
-
-
Caspase-3 Activity Assay:
-
Lyse cells to release cellular components.
-
Add a caspase-3 specific substrate conjugated to a chromophore or fluorophore to the cell lysate.
-
Incubate to allow active caspase-3 to cleave the substrate, releasing the reporter molecule.
-
Measure the absorbance or fluorescence to quantify caspase-3 activity, which is an indicator of apoptosis.
-
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay:
-
Fix and permeabilize brain tissue sections or cells.
-
Incubate with a reaction mixture containing TdT and labeled dUTPs. TdT incorporates the labeled nucleotides at the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.
-
Visualize the labeled cells using fluorescence microscopy.
-
Conclusion
This comparative analysis highlights the current state of knowledge regarding the neuroprotective properties of this compound and idebenone. Idebenone has been extensively studied, with a significant body of evidence supporting its multifaceted neuroprotective mechanisms, including antioxidant effects and mitochondrial function restoration. Quantitative data from various in vitro and in vivo models are readily available for idebenone.
In contrast, the available data on this compound is limited, primarily stemming from its initial discovery. While it shows promise as a neuroprotective agent with potent activity against glutamate-induced toxicity, further research is critically needed to elucidate its mechanisms of action, establish its efficacy in a broader range of neurodegenerative models, and provide a more comprehensive quantitative assessment of its effects.
For researchers and drug development professionals, idebenone represents a well-characterized compound with a clear mechanistic rationale for its neuroprotective effects. This compound, on the other hand, is a novel compound with demonstrated potential that warrants further investigation to fully understand its therapeutic promise. Future studies directly comparing these two compounds in standardized experimental models would be invaluable for a definitive assessment of their relative neuroprotective capabilities.
References
- 1. New diphenazines with neuronal cell protecting activity, phenazostatins A and B, produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Idebenone and Neuroprotection: Antioxidant, Pro-oxidant, or Electron Carrier? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Idebenone and neuroprotection: antioxidant, pro-oxidant, or electron carrier? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Idebenone attenuates neuronal degeneration induced by intrastriatal injection of excitotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of idebenone against pilocarpine-induced seizures: modulation of antioxidant status, DNA damage and Na(+), K (+)-ATPase activity in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the Neuroprotective Effects of Idebenone in an Experimental Carbon Monoxide Poisoning Model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Phenazostatin C and Cisplatin: Evaluating Anticancer Potential
A Note to Our Audience: The existing body of scientific literature primarily identifies Phenazostatin C as a compound with neuroprotective properties. To date, there is a notable absence of published studies specifically validating its anticancer activity against various cancer cell lines or in direct comparison with established chemotherapeutic agents like cisplatin.
Therefore, this guide presents a comparative analysis between the well-established anticancer drug, cisplatin, and the broader class of phenazine compounds , to which this compound belongs. Several phenazine derivatives have demonstrated significant anticancer effects, and their mechanisms provide a valuable framework for understanding the potential, albeit currently unproven, anticancer activity of this compound. The data and experimental protocols for the "phenazine compound" are based on published research on various anticancer phenazine derivatives and should be interpreted as representative of the class, not of this compound itself.
Introduction to Cisplatin and Phenazine Compounds
Cisplatin is a cornerstone of chemotherapy, widely used in the treatment of numerous cancers.[1] Its primary mechanism of action involves binding to nuclear DNA and forming cross-links, which obstruct DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).[1] Despite its efficacy, cisplatin's clinical use is often limited by significant side effects and the development of drug resistance.[2]
Phenazine compounds are a large class of nitrogen-containing heterocyclic molecules produced by various microorganisms. While this compound is noted for its neuroprotective effects, other phenazine derivatives have been investigated for their potential as anticancer agents.[3] These compounds have been shown to induce cancer cell death through various mechanisms, including the induction of apoptosis and necrosis.[4][5]
Comparative Anticancer Activity: A Data-Driven Overview
The following tables summarize the in vitro cytotoxicity of a representative phenazine compound and cisplatin against various cancer cell lines. The data is presented as IC50 values, which represent the concentration of the drug required to inhibit the growth of 50% of the cancer cells.
| Table 1: In Vitro Cytotoxicity (IC50) of a Representative Phenazine Cation and Cisplatin | |
| Cell Line | Representative Phenazine Cation (μM) |
| A2780 (Ovarian Carcinoma) | Potent |
| A2780CIS (Cisplatin-Resistant Ovarian Carcinoma) | Slightly lower potency than in A2780 |
| T24 (Bladder Carcinoma) | 18 |
| MCF7 (Breast Carcinoma) | 15 |
| HEK293 (Non-cancerous) | Reduced cytotoxicity |
Data for the representative phenazine cation is adapted from studies on specific phenazine compounds and is for comparative purposes only.[5]
| Table 2: In Vitro Cytotoxicity (IC50) of Cisplatin | |
| Cell Line | Cisplatin (μM) |
| A2780 (Ovarian Carcinoma) | Standard |
| A2780CIS (Cisplatin-Resistant Ovarian Carcinoma) | High resistance |
| T24 (Bladder Carcinoma) | 3 |
| MCF7 (Breast Carcinoma) | 26 |
| HEK293 (Non-cancerous) | Cytotoxic |
IC50 values for cisplatin can vary depending on the specific experimental conditions.[5]
Mechanisms of Action: A Comparative Look
The anticancer effects of cisplatin and phenazine compounds are rooted in their distinct mechanisms of inducing cell death.
Cisplatin's Mechanism of Action:
Cisplatin enters the cell and its chloride ligands are replaced by water molecules in a process called aquation. The resulting hydrated species is highly reactive and binds to the N7 position of purine bases in DNA, primarily guanine. This leads to the formation of intrastrand and interstrand cross-links, which distort the DNA structure. This DNA damage is recognized by cellular machinery, leading to cell cycle arrest and the activation of apoptotic pathways.
References
- 1. This compound, a new diphenazine with neuronal cell protecting activity from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenazine Cations as Anticancer Theranostics† - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Cytotoxicity of phenazine methosulfate in isolated rat hepatocytes is associated with superoxide anion production, thiol oxidation and alterations in intracellular calcium ion homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and genotoxicity of phenazine in two human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenazostatin C: An Analysis of Potential Cross-reactivity with Major Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Phenazostatin C is a novel diphenazine compound recognized for its neuroprotective properties. Primarily characterized by its potent antioxidant and free-radical scavenging activities, its mechanism of action is largely attributed to the mitigation of oxidative stress and inhibition of lipid peroxidation. This guide provides a comparative analysis of this compound's known functions against the backdrop of major signaling pathways that are often subject to cross-reactivity by therapeutic compounds. Due to a lack of direct studies on this compound's interaction with specific signaling cascades, this comparison leverages data from related phenazine compounds to infer potential, yet unconfirmed, cross-reactivity.
Primary Function: Neuroprotection Against Glutamate Excitotoxicity
This compound has been identified as a neuroprotective agent, notably for its ability to counteract glutamate-induced toxicity. Glutamate is the principal excitatory neurotransmitter in the central nervous system. However, its excessive activation of N-methyl-D-aspartate (NMDA) receptors leads to a massive influx of calcium ions (Ca2+), triggering a cascade of intracellular events that culminate in neuronal cell death, a phenomenon known as excitotoxicity. This process is a significant contributor to the neuronal damage observed in ischemic stroke and various neurodegenerative diseases. The protective effect of this compound is primarily attributed to its capacity to neutralize reactive oxygen species (ROS) generated during excitotoxicity, thereby preventing downstream cellular damage.
Comparison with Related Phenazine Compounds
While direct evidence of this compound's interaction with specific signaling pathways is currently unavailable in the scientific literature, studies on other phenazine derivatives offer insights into potential, unverified cross-reactivity. The following table summarizes the observed effects of various phenazine compounds on key signaling pathways.
| Compound Class/Derivative | Signaling Pathway Affected | Observed Effect | Quantitative Data (IC50) | Reference |
| This compound | Glutamate Excitotoxicity Pathway | Inhibition of neuronal cell death | Not Reported | Inferred from neuroprotective activity |
| Various Phenazine Derivatives | PI3K/Akt/mTOR Pathway | Inhibition | IC50 values for some derivatives against cancer cell lines range from low micromolar to nanomolar, but not specific to pathway inhibition.[1][2] | [1][2] |
| Various Phenazine Derivatives | NF-κB Signaling Pathway | Inhibition of activation | IC50 values for some inhibitors are in the micromolar range.[3][4] | [3][4] |
| Thioridazine (a phenothiazine) | PI3K/Akt/mTOR Pathway | Inhibition of phosphorylation of PI3K, Akt, and 4E-BP1 | Not specified for pathway components. | Inferred from related heterocyclic compounds |
| Certain Oxazine Derivatives | NF-κB Signaling Pathway | Decreased DNA binding ability of NF-κB | Not specified. | Inferred from related heterocyclic compounds |
Note: The data for phenazine derivatives other than this compound are presented to illustrate the potential for this class of compounds to interact with key signaling pathways. These findings do not directly implicate this compound in these interactions.
Experimental Protocols
Assessment of Neuroprotection Against Glutamate-Induced Excitotoxicity
This protocol outlines a general method to evaluate the neuroprotective effects of a compound like this compound against glutamate-induced toxicity in primary neuronal cultures.
1. Primary Neuronal Culture:
- Isolate primary neurons from the desired brain region (e.g., cortex or hippocampus) of embryonic rodents.
- Plate the dissociated neurons onto poly-L-lysine coated culture plates in a suitable growth medium.
- Maintain the cultures for 7-10 days to allow for maturation.
2. Compound Treatment and Glutamate Challenge:
- Pre-treat the mature neuronal cultures with varying concentrations of this compound for a specified period (e.g., 1-2 hours).
- Introduce a toxic concentration of glutamate (e.g., 50-100 µM) to the culture medium. A control group without this compound pre-treatment should be included.
- Incubate the cultures for a duration known to induce significant cell death (e.g., 24 hours).
3. Assessment of Cell Viability:
- Quantify neuronal viability using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by counting live/dead cells using fluorescent microscopy with probes like Calcein-AM (live) and Propidium Iodide (dead).
- Calculate the percentage of neuroprotection conferred by this compound by comparing the viability of treated cells to that of untreated, glutamate-challenged cells.
4. Measurement of Oxidative Stress:
- To confirm the antioxidant mechanism, measure levels of reactive oxygen species (ROS) using a fluorescent probe like DCFDA (2',7'-dichlorofluorescin diacetate) in parallel cultures treated under the same conditions.
- Assess lipid peroxidation using a malondialdehyde (MDA) assay.
Visualizing Potential Interactions
The following diagrams illustrate the signaling pathways potentially influenced by phenazine compounds.
Caption: Glutamate Excitotoxicity Pathway and the proposed mechanism of this compound.
Caption: Potential interaction of phenazine derivatives with the PI3K/Akt pathway.
Caption: Potential interaction of phenazine derivatives with the NF-κB pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Phenazostatin C: A Potential Novel Ferroptosis Inhibitor? A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Phenazostatin C against established ferroptosis inhibitors. While direct comparative studies are not yet available, this document synthesizes existing data on this compound's mechanism of action and draws parallels with known ferroptosis inhibition pathways. The content herein is intended to serve as a resource for researchers exploring novel therapeutic strategies targeting ferroptosis-mediated cell death.
Understanding Ferroptosis: A Unique Form of Cell Death
Ferroptosis is a recently identified form of regulated cell death characterized by iron-dependent accumulation of lipid peroxides to lethal levels.[1][2] It is morphologically and biochemically distinct from other cell death modalities like apoptosis and necrosis.[1] Key features of ferroptosis include condensed mitochondrial membrane densities, reduction or absence of mitochondrial cristae, and rupture of the outer mitochondrial membrane.[2][3] This process is implicated in various pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer.[1]
The core mechanism of ferroptosis involves the overwhelming of the cell's antioxidant capacity, specifically the glutathione peroxidase 4 (GPX4) system.[3] GPX4 is a crucial enzyme that neutralizes lipid hydroperoxides. Inhibition of GPX4, either directly or by depleting its cofactor glutathione (GSH), leads to the uncontrolled accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.[3]
This compound: A Neuroprotective Agent with Antioxidant Properties
This compound is a diphenazine compound isolated from Streptomyces sp. that has demonstrated neuroprotective activity.[4][5] Its mechanism of action is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.[4][6] Studies have shown that this compound can protect neuronal cells from glutamate-induced toxicity, a process known to involve oxidative stress.[6]
While the direct effects of this compound on the ferroptosis pathway have not been explicitly studied, its known anti-lipid peroxidation and antioxidant activities suggest a potential role as a ferroptosis inhibitor.
Established Ferroptosis Inhibitors: Mechanisms of Action
Several small molecules have been identified as potent inhibitors of ferroptosis. Understanding their mechanisms provides a framework for evaluating potential new inhibitors like this compound.
-
Ferrostatin-1 (Fer-1): A lipophilic radical-trapping antioxidant that is considered a gold-standard ferroptosis inhibitor.[7] It directly scavenges lipid peroxyl radicals within the cell membrane, thereby terminating the chain reaction of lipid peroxidation.[7]
-
Liproxstatin-1: Similar to Ferrostatin-1, Liproxstatin-1 is a potent radical-trapping antioxidant that prevents the accumulation of lipid hydroperoxides.
-
Erastin: This compound induces ferroptosis by inhibiting the cystine/glutamate antiporter (system Xc-), leading to depletion of intracellular cysteine, a key component for GSH synthesis.[1] Consequently, GPX4 activity is diminished, resulting in lipid peroxidation. It is therefore a ferroptosis inducer, and compounds that block its effects are considered inhibitors.
Mechanistic Comparison: this compound vs. Known Inhibitors
The potential of this compound as a ferroptosis inhibitor lies in its demonstrated ability to counteract lipid peroxidation. The table below provides a comparative overview of its likely mechanism in the context of ferroptosis inhibition.
| Inhibitor | Primary Mechanism of Action | Target |
| This compound (Hypothesized) | Radical Scavenging / Antioxidant | Lipid Peroxyl Radicals |
| Ferrostatin-1 | Radical-Trapping Antioxidant | Lipid Peroxyl Radicals |
| Liproxstatin-1 | Radical-Trapping Antioxidant | Lipid Peroxyl Radicals |
Proposed Experimental Protocols to Evaluate this compound as a Ferroptosis Inhibitor
To empirically determine the efficacy of this compound as a ferroptosis inhibitor, the following experimental approaches are proposed:
Cell Viability Assay in Ferroptosis-Inducing Conditions
-
Objective: To assess the ability of this compound to protect cells from ferroptosis-induced cell death.
-
Cell Lines: HT-1080 fibrosarcoma or BJeLR human fibroblasts (known to be susceptible to ferroptosis).
-
Methodology:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat cells with a dose range of this compound (e.g., 0.1-10 µM) for 2-4 hours. Include Ferrostatin-1 (e.g., 1 µM) as a positive control.
-
Induce ferroptosis by adding a known inducer, such as Erastin (e.g., 10 µM) or RSL3 (a direct GPX4 inhibitor, e.g., 1 µM).
-
Incubate for 24-48 hours.
-
Assess cell viability using a standard assay such as MTT or CellTiter-Glo.
-
-
Expected Outcome: An increase in cell viability in this compound-treated cells compared to cells treated with the ferroptosis inducer alone.
Lipid Peroxidation Assay
-
Objective: To directly measure the effect of this compound on lipid ROS accumulation.
-
Methodology:
-
Follow the same cell seeding and treatment protocol as the cell viability assay.
-
After treatment with the ferroptosis inducer, wash the cells and incubate with a lipid peroxidation sensor dye (e.g., C11-BODIPY 581/591) according to the manufacturer's instructions.
-
Analyze the fluorescence shift (from red to green upon oxidation) using flow cytometry or fluorescence microscopy.
-
-
Expected Outcome: A reduction in the green fluorescence signal in cells co-treated with this compound and a ferroptosis inducer, indicating inhibition of lipid peroxidation.
Visualizing the Pathways and Workflows
To better understand the mechanisms and experimental design, the following diagrams are provided.
Caption: Ferroptosis signaling pathway and points of inhibition.
Caption: Proposed experimental workflow for evaluating this compound.
Conclusion
This compound presents an intriguing candidate for a novel ferroptosis inhibitor based on its established neuroprotective and antioxidant properties, particularly its ability to inhibit lipid peroxidation. While direct evidence of its efficacy in preventing ferroptosis is currently lacking, the mechanistic overlap with known radical-trapping antioxidant inhibitors like Ferrostatin-1 is compelling. The experimental protocols outlined in this guide offer a clear path for researchers to investigate this potential and contribute to the growing field of ferroptosis-targeted therapeutics. Further research is warranted to fully elucidate the role of this compound in this cell death pathway and to quantify its efficacy relative to existing inhibitors.
References
- 1. Ferroptosis: process and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the unique mechanism of ferroptosis: a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ferroptosis: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a new diphenazine with neuronal cell protecting activity from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Open Access@KRIBB: this compound, a new diphenazine with neuronal cell protecting activity from Streptomyces sp. [oak.kribb.re.kr]
- 6. New diphenazines with neuronal cell protecting activity, phenazostatins A and B, produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. stockwelllab.fas.columbia.edu [stockwelllab.fas.columbia.edu]
The Untapped Potential of Phenazostatin C: A Comparative Guide to In Vivo Neuroprotection
For researchers, scientists, and drug development professionals, the quest for effective neuroprotective agents is a paramount challenge. Phenazostatin C, a novel diphenazine isolated from Streptomyces sp., has emerged as a compound of interest due to its noted neuronal cell-protecting activity. However, a significant gap exists in the scientific literature regarding its in vivo validation. This guide provides a comparative analysis of this compound's known attributes against established neuroprotective agents with proven in vivo efficacy in animal models, offering a roadmap for future preclinical development.
While in vivo data for this compound remains elusive, its initial discovery highlighted its potential as a neuroprotective agent. The original study from 1999 indicated its ability to protect neuronal cells, though the specific mechanisms and in vivo validation were not detailed in publicly accessible literature.[1][2] This lack of animal model data stands in contrast to a variety of other compounds that have been rigorously tested and have demonstrated significant neuroprotective effects in vivo.
This guide will delve into the experimental validation of several such alternative compounds, providing the detailed methodologies and quantitative data necessary for a comprehensive comparison. This will serve as a benchmark for the type of preclinical validation this compound would need to undergo to progress as a viable therapeutic candidate.
Comparative Analysis of Neuroprotective Agents in Animal Models
To contextualize the potential of this compound, we will examine the in vivo performance of three alternative compounds: Stellettin B, a resveratrol analogue (RSVA6), and an artichoke extract. These compounds have been selected due to the availability of detailed in vivo experimental data demonstrating their neuroprotective effects in relevant animal models of neurodegenerative diseases.
| Compound | Animal Model | Disease Model | Key Efficacy Endpoints | Quantitative Results |
| This compound | Not Reported | Not Reported | Not Reported | No in vivo data available |
| Stellettin B | Zebrafish | 6-hydroxydopamine (6-OHDA)-induced Parkinson's Disease | Locomotor activity (total distance moved) | 6-OHDA + SB (0.1 nM) treated group showed a significant reversal of locomotor deficit compared to the 6-OHDA only group.[3] |
| Resveratrol Analogue (RSVA6) | Male Swiss Mice | Scopolamine-induced memory impairment | Novel Object Recognition (NOR) Test | RSVA6 (100 mg/kg) pre-treatment significantly improved the recognition index compared to the scopolamine-only group.[4] |
| Artichoke Extract-loaded SLNs | Male Albino Mice | Streptozotocin (STZ)-induced sporadic Alzheimer's Disease | Y-maze test (Spontaneous alternation) | Mice treated with artichoke-loaded SLNs showed a significant increase in the percentage of spontaneous alternation compared to the STZ-only group.[5] |
Detailed Experimental Protocols
A critical component of preclinical research is the detailed methodology of the experiments conducted. Below are the protocols for the in vivo studies of the comparator compounds.
Stellettin B in a Zebrafish Model of Parkinson's Disease[3]
-
Animal Model: Wild-type zebrafish larvae.
-
Disease Induction: Larvae were exposed to 6-hydroxydopamine (6-OHDA) to induce dopaminergic neuron damage, mimicking Parkinson's disease pathology.
-
Treatment: A separate group of larvae was pre-treated with Stellettin B (0.1 nM) before 6-OHDA exposure.
-
Behavioral Assessment: Locomotor activity was assessed by tracking the total distance moved by the larvae in a specified time period.
-
Biochemical Analysis: Not detailed in the provided search results.
Resveratrol Analogue (RSVA6) in a Mouse Model of Memory Impairment[4]
-
Animal Model: Male Swiss mice.
-
Disease Induction: Memory impairment was induced by the administration of scopolamine (1 mg/kg).
-
Treatment: Mice were pre-treated with RSVA6 (100 mg/kg) 60 minutes before the administration of scopolamine.
-
Behavioral Assessment: The Novel Object Recognition (NOR) test was used to assess learning and memory. This test is based on the innate tendency of mice to explore a novel object more than a familiar one.
-
Biochemical Analysis: Not detailed in the provided search results.
Artichoke Extract-loaded Solid Lipid Nanoparticles (SLNs) in a Mouse Model of Alzheimer's Disease[5]
-
Animal Model: Male albino mice.
-
Disease Induction: A model of sporadic Alzheimer's disease was induced by intracerebroventricular injection of streptozotocin (STZ).
-
Treatment: Mice were treated with either free artichoke extract or artichoke-loaded SLNs.
-
Behavioral Assessment: The Y-maze test was used to evaluate spatial working memory through the assessment of spontaneous alternation behavior.
-
Biochemical Analysis: The study also measured a reduction in inflammatory biomarkers (TNF-α), β-amyloid, and tau protein levels in the brains of treated mice.[5]
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental designs, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for in vivo validation of neuroprotective agents.
Caption: Hypothesized signaling pathways for neuroprotective compounds.
Future Directions for this compound Research
The presented data on alternative neuroprotective agents underscores the critical need for in vivo studies to validate the therapeutic potential of this compound. Future research should focus on:
-
Establishing an Animal Model: Selecting an appropriate animal model that recapitulates the targeted neurodegenerative disease (e.g., Parkinson's, Alzheimer's, or stroke models).
-
Pharmacokinetic and Pharmacodynamic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, as well as its dose-response relationship in an in vivo setting.
-
Efficacy Studies: Conducting robust efficacy studies using behavioral, biochemical, and histological endpoints to demonstrate a neuroprotective effect.
-
Mechanism of Action Studies: Elucidating the specific molecular pathways through which this compound exerts its neuroprotective effects in vivo.
References
- 1. This compound, a new diphenazine with neuronal cell protecting activity from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Open Access@KRIBB: this compound, a new diphenazine with neuronal cell protecting activity from Streptomyces sp. [oak.kribb.re.kr]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
Validating Phenazostatin C's Anticancer Mechanism: A Comparative Guide Using Gene Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the proposed mechanism of action of Phenazostatin C, a novel diphenazine compound, using gene knockout models. While the precise anticancer mechanism of this compound is yet to be fully elucidated, this document outlines a hypothetical pathway based on the known activities of related phenazine compounds. This is contrasted with the well-established, and gene-knockout-validated, mechanism of the widely used chemotherapeutic agent, Doxorubicin.
Introduction to this compound and its Proposed Anticancer Activity
This compound is a naturally occurring diphenazine that has demonstrated neuroprotective and anti-inflammatory properties. While its direct anticancer activities are not extensively documented, other compounds within the phenazine class have exhibited significant cytotoxicity against various cancer cell lines. The proposed mechanism for these related compounds often involves the induction of apoptosis through the generation of reactive oxygen species (ROS).
Drawing parallels from compounds like phenazine-1-carboxylic acid, we hypothesize that this compound exerts its anticancer effects by increasing intracellular ROS levels, which in turn activates the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2][3] This activation is proposed to modulate the expression and function of Bcl-2 family proteins, leading to mitochondrial-mediated apoptosis.
Comparative Analysis: this compound vs. Doxorubicin
To provide a clear benchmark for mechanism validation, we compare our hypothetical model for this compound with the established anticancer drug, Doxorubicin. Doxorubicin has a multifaceted mechanism of action, including DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis.[4] Crucially, the roles of various genes in mediating Doxorubicin's effects have been validated through gene knockout and knockdown studies.[5][6][7]
| Feature | This compound (Hypothetical) | Doxorubicin (Established) |
| Primary Mechanism | Induction of ROS and activation of JNK signaling pathway.[1][8] | DNA intercalation, topoisomerase II inhibition, and ROS production.[4] |
| Key Signaling Pathway | JNK/MAPK pathway leading to apoptosis.[9][10] | DNA damage response, p53 pathway, Notch signaling, and others.[11][12] |
| Apoptosis Induction | Intrinsic (mitochondrial) pathway initiated by Bcl-2 family protein modulation.[2] | Both intrinsic and extrinsic pathways.[13] |
| Validation with Gene Knockout | Proposed experimental framework. | Validated for multiple genes including drug transporters (e.g., ABCB1, SLC28A3) and apoptosis-related genes (e.g., HES1, p53).[7][14] |
Experimental Validation of this compound's Mechanism of Action using CRISPR-Cas9
To rigorously test our hypothesized mechanism for this compound, a series of experiments utilizing CRISPR-Cas9-mediated gene knockout in a suitable cancer cell line (e.g., prostate cancer cell line DU145, where phenazine-1-carboxylic acid has been studied) is proposed.
Experimental Workflow
References
- 1. Journal of APPLIED BIOMEDICINE: Phenazine-1-carboxylic acid-induced programmed cell death in human prostate cancer cells is mediated by reactive oxygen species generation and mitochondrial-related apoptotic pathway [jab.zsf.jcu.cz]
- 2. researchgate.net [researchgate.net]
- 3. jab.zsf.jcu.cz [jab.zsf.jcu.cz]
- 4. mdpi.com [mdpi.com]
- 5. Functional Validation of Doxorubicin-Induced Cardiotoxicity-Related Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional Validation of Doxorubicin-Induced Cardiotoxicity-Related Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted CRISPR activation and knockout screenings identify novel doxorubicin transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ROS-mediated JNK pathway critically contributes to PFOS-triggered apoptosis in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JNK signaling pathway is a key modulator in cell death mediated by reactive oxygen and nitrogen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. dovepress.com [dovepress.com]
- 12. researchgate.net [researchgate.net]
- 13. Molecular insights into the pathophysiology of doxorubicin-induced cardiotoxicity: a graphical representation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Notch signaling pathway mediates Doxorubicin-driven apoptosis in cancers - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Synthetic Efficiency: A Comparative Guide to Phenazine Natural Product Synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of complex natural products is a critical endeavor. This guide provides a comparative analysis of synthetic routes to key phenazine natural products, offering insights into the synthetic efficiency of different strategies. While a comprehensive analysis of Phenazostatin C synthesis is precluded by the current lack of published total syntheses, this guide benchmarks the synthesis of structurally related and biologically significant phenazines: Saphenamycin and Phenazine-1-carboxylic acid (PCA). The methodologies, yields, and strategic considerations detailed herein provide a valuable framework for the development of synthetic routes to this compound and other complex phenazine derivatives.
Comparative Analysis of Synthetic Routes
The synthetic efficiency of a given route is a multifaceted metric, encompassing not only the overall yield but also the number of steps, atom economy, and the practicality of the experimental procedures. This guide evaluates two distinct synthetic approaches to phenazine natural products, highlighting the strategic choices that underpin their efficiency.
| Metric | Racemic Saphenamycin Synthesis | Phenazine-1-carboxylic Acid Synthesis (Jourdan-Ullmann Approach) |
| Target Molecule | Saphenamycin | Phenazine-1-carboxylic acid (PCA) |
| Key Strategy | Esterification of saphenic acid | Jourdan-Ullmann coupling followed by reductive cyclization |
| Overall Yield | Not explicitly reported for the full synthesis from basic precursors. The final esterification step has a reported yield. | Varies with substrate, with an average of ~52% over 2 steps from 2-bromo-3-nitrobenzoic acid. |
| Step Count | The reported synthesis begins from the advanced intermediate, saphenic acid. | 2 steps from 2-bromo-3-nitrobenzoic acid and aniline. |
| Starting Materials | Saphenic acid, 6-methylsalicylic acid derivatives | Aniline, 2-bromo-3-nitrobenzoic acid |
| Reagents & Conditions | Allyl bromide, Pd(PPh₃)₄, DCC, DMAP | Copper(I) chloride, copper powder, N-ethylmorpholine, sodium borohydride |
Synthetic Route Overviews
The synthesis of complex phenazines often involves the construction of the core heterocyclic system followed by functionalization. The two routes analyzed here exemplify different approaches to this challenge.
Racemic Saphenamycin Synthesis
The synthesis of racemic Saphenamycin, as reported, focuses on the final esterification step, coupling the key intermediate, saphenic acid, with a derivative of 6-methylsalicylic acid.[1] The synthesis of saphenic acid itself is a significant undertaking, and its preparation is a critical factor in the overall efficiency of this route. The reported procedure for the final coupling involves the protection of carboxylic and phenolic groups, followed by an esterification reaction.
Caption: Synthetic approach to racemic Saphenamycin.
Phenazine-1-carboxylic Acid Synthesis via Jourdan-Ullmann Coupling
A common and versatile method for the synthesis of Phenazine-1-carboxylic acid (PCA) and its derivatives involves a copper-catalyzed Jourdan-Ullmann coupling reaction between an aniline and 2-bromo-3-nitrobenzoic acid.[2][3] This is followed by a reductive cyclization using sodium borohydride to form the phenazine core.[2][3] This two-step sequence is notable for its modularity, allowing for the synthesis of a variety of substituted phenazines by simply changing the aniline starting material.
Caption: Synthesis of Phenazine-1-carboxylic acid.
Detailed Experimental Protocols
For the successful replication and adaptation of these synthetic routes, detailed experimental protocols are essential.
Synthesis of Racemic Saphenamycin from Saphenic Acid[1]
1. Allyl Protection of Saphenic Acid:
-
To a solution of saphenic acid in a suitable solvent, add allyl bromide and a non-nucleophilic base (e.g., DBU).
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.
-
Work up the reaction by quenching with water and extracting with an organic solvent.
-
Purify the product by column chromatography to yield the allyl-protected saphenic acid.
2. Esterification with a 6-Methylsalicylic Acid Derivative:
-
To a solution of the protected saphenic acid and the desired 6-methylsalicylic acid derivative in a dry, aprotic solvent (e.g., dichloromethane), add a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature until completion.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with aqueous acid and base, then dry and concentrate to obtain the crude protected Saphenamycin.
3. Deprotection to Yield Racemic Saphenamycin:
-
Dissolve the protected Saphenamycin in a suitable solvent (e.g., THF).
-
Add a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a scavenger for the allyl group (e.g., dimedone or morpholine).
-
Stir the reaction at room temperature until the deprotection is complete.
-
Purify the product by column chromatography to obtain racemic Saphenamycin.
Synthesis of Phenazine-1-carboxylic Acid[2][4]
1. Jourdan-Ullmann Coupling:
-
To a flame-dried round-bottom flask, add 2-bromo-3-nitrobenzoic acid, copper(I) chloride, and a catalytic amount of copper powder.
-
Purge the flask with an inert gas (e.g., argon).
-
Add the desired aniline, N-ethylmorpholine, and a suitable solvent (e.g., 2,3-butanediol).
-
Heat the reaction mixture at a specified temperature (e.g., 95 °C) for several hours (e.g., 3-18 hours).[4][5]
-
After cooling, the reaction mixture is worked up by adding water and extracting with an organic solvent. The aqueous phase is then acidified to precipitate the product.[5]
2. Reductive Cyclization:
-
The crude product from the Jourdan-Ullmann reaction is dissolved in an appropriate solvent (e.g., a mixture of methanol and water).
-
Sodium borohydride is added portion-wise to the solution.
-
The reaction is stirred at room temperature until the cyclization is complete.
-
The reaction is then acidified, and the product is extracted with an organic solvent.
-
The crude product is purified by column chromatography to yield the final Phenazine-1-carboxylic acid.[2]
Conclusion
This comparative guide highlights two distinct and effective strategies for the synthesis of phenazine natural products. The Jourdan-Ullmann approach for PCA synthesis offers high modularity and good yields in a short sequence, making it attractive for generating diverse analogs for structure-activity relationship studies. The synthesis of Saphenamycin, while demonstrated from an advanced intermediate, showcases the challenges in constructing more complex, substituted phenazines. The detailed protocols and comparative data presented here serve as a valuable resource for chemists aiming to synthesize this compound and other intricate phenazine-containing molecules, providing a foundation for the rational design of efficient and robust synthetic routes.
References
- 1. First synthesis of racemic saphenamycin and its enantiomers. investigation of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. rroij.com [rroij.com]
- 4. Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN104829544A - Preparation method for phenazine-1-carboxylic acid - Google Patents [patents.google.com]
Safety Operating Guide
Prudent Disposal of Phenazostatin C: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific Safety Data Sheet (SDS) for Phenazostatin C is publicly available. The following guidance is based on the safety profiles of structurally related phenazine compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to comply with all local, state, and federal regulations.
This compound, a diphenazine compound with neuroprotective properties, requires careful handling and disposal to ensure laboratory safety and environmental protection.[1] As with any research chemical, proper waste management is a critical component of the experimental workflow.
I. Hazard Assessment and Safety Precautions
While specific toxicity data for this compound is not available, phenazine derivatives as a class may exhibit hazardous properties.[2] Therefore, precautionary measures are essential.
Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile rubber gloves. | Provides a barrier against skin contact. |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | Protects eyes from splashes and airborne particles. |
| Skin and Body | Laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for handling large quantities or if dust is generated. | Minimizes inhalation of airborne particles. |
II. Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Experimental Workflow for Spill Cleanup:
Caption: General workflow for cleaning up a chemical spill.
III. Disposal Procedures for this compound
Proper disposal of this compound and its containers is crucial to prevent environmental contamination. Do not dispose of this chemical down the drain or in the regular trash.[3]
Step-by-Step Disposal Guidance:
-
Waste Segregation:
-
Solid Waste: Collect un-used or contaminated solid this compound in a clearly labeled, sealed container designated for hazardous chemical waste. This includes any contaminated items such as weighing paper, gloves, and absorbent pads.
-
Liquid Waste: If this compound is in a solution, collect it in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous liquid waste. Once decontaminated, the container can be disposed of according to institutional guidelines, which may include recycling or disposal as regular trash.
-
-
Waste Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound". Include any solvents present in the waste.
-
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secure satellite accumulation area while awaiting pickup.
-
Ensure containers are kept closed except when adding waste.
-
-
Disposal Request:
-
Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.
-
Logical Relationship for Waste Disposal:
Caption: Decision-making process for the disposal of this compound waste.
This guidance provides a framework for the safe handling and disposal of this compound in a laboratory setting. Adherence to these procedures, in conjunction with institution-specific protocols, is essential for maintaining a safe research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
